CDK2 degrader 5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H27N3O5 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(2-methyl-3-phenylphenyl)methyl N-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C29H27N3O5/c1-18-22(8-5-9-23(18)20-6-3-2-4-7-20)17-37-29(36)30-15-19-10-11-21-16-32(28(35)24(21)14-19)25-12-13-26(33)31-27(25)34/h2-11,14,25H,12-13,15-17H2,1H3,(H,30,36)(H,31,33,34) |
InChI-Schlüssel |
LIOOTCIQHPYMKB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDK2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. While traditional small-molecule inhibitors have been developed to block the catalytic activity of CDK2, a newer and highly promising therapeutic modality has emerged: targeted protein degradation. This approach utilizes Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal machinery to eliminate CDK2 entirely, offering potential advantages in terms of efficacy and duration of action.
This technical guide provides a detailed overview of the mechanism of action of CDK2 degraders, with a focus on the principles of PROTAC-mediated degradation. We will use the well-characterized dual CDK2/5 degrader, TMX-2172, as a primary example to illustrate the core concepts. Additionally, we will summarize the available information on a compound referred to as "CDK2 degrader 5."
Core Mechanism of Action: PROTAC-mediated Degradation
CDK2 degraders are heterobifunctional molecules, meaning they consist of three key components: a ligand that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The overarching mechanism involves the formation of a ternary complex between the CDK2 degrader, CDK2, and an E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of CDK2.
The general steps are as follows:
-
Binding to CDK2 and E3 Ligase: The CDK2 degrader enters the cell and its respective ligands bind simultaneously to CDK2 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[1]
-
Ternary Complex Formation: This dual binding brings CDK2 and the E3 ligase into close proximity, forming a ternary complex (CDK2 - Degrader - E3 Ligase).[1]
-
Ubiquitination of CDK2: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of CDK2. This results in the formation of a polyubiquitin (B1169507) chain on CDK2.
-
Proteasomal Recognition and Degradation: The polyubiquitinated CDK2 is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2]
-
Degradation and Recyling: The proteasome unfolds and degrades the CDK2 protein into small peptides. The CDK2 degrader molecule is then released and can act catalytically to induce the degradation of another CDK2 protein.
This process is illustrated in the signaling pathway diagram below.
Signaling Pathway of a PROTAC-based CDK2 Degrader
Case Study: TMX-2172, a Dual CDK2/5 Degrader
TMX-2172 is a heterobifunctional PROTAC that selectively degrades CDK2 and CDK5.[1] It exemplifies the principles outlined above by utilizing a pyrimidine-based kinase inhibitor to bind to CDK2 and a pomalidomide (B1683931) analog to recruit the E3 ligase Cereblon (CRBN).[1]
The selectivity of TMX-2172 for CDK2 over other CDKs, such as the highly homologous CDK1, is a critical feature. This selectivity is achieved through differential recognition by the CRBN E3 ligase when in the ternary complex.[1] Inhibition of CDK1 is known to cause toxicity, making the selectivity of TMX-2172 a significant advantage.[1]
The antiproliferative effects of TMX-2172 in cancer cell lines, such as OVCAR8, have been shown to be dependent on the degradation of CDK2.[1] This is particularly relevant in cancers that overexpress Cyclin E1 (CCNE1), a regulatory partner of CDK2.[1][3]
Quantitative Data for TMX-2172
| Parameter | Value | Cell Line | Comments |
| CDK2 IC50 | 6.5 nM | - | Biochemical assay measuring inhibitory concentration.[4] |
| CDK5 IC50 | 6.8 nM | - | Biochemical assay measuring inhibitory concentration.[4] |
| CDK2 Degradation | Observed at 250 nM | Jurkat cells | TMX-2172 induced CDK2 degradation at this concentration.[1] |
| CRBN Engagement IC50 | 46.9 nM | - | Cellular assay indicating cell permeability and target engagement. |
This compound (Compound 12)
"this compound," also referred to as compound 12, is another described CDK2 degrader.[5] Publicly available information on its detailed mechanism of action is less comprehensive compared to TMX-2172. However, it is characterized as a degrader for CDK2 with a maximum degradation (Dmax) of >50% and ≤80% in a HiBiT Assay.[5] The HiBiT assay is a bioluminescence-based method to quantify intracellular protein levels.
Quantitative Data for this compound
| Parameter | Value | Assay |
| Dmax | >50% and ≤80% | HiBiT Assay |
Further research and publication are needed to fully elucidate the specific E3 ligase recruited and the complete mechanistic profile of this compound.
Experimental Protocols
The investigation of the mechanism of action of CDK2 degraders involves a series of key experiments to confirm target engagement, degradation, and the underlying molecular machinery.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in CDK2 protein levels following treatment with a degrader.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, OVCAR8) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the CDK2 degrader or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CDK2. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for CDK2 and the loading control. Normalize the CDK2 signal to the loading control to determine the relative decrease in CDK2 levels.
Western Blot Experimental Workflow
Confirmation of CRBN-dependent Mechanism
To verify that the degradation is mediated by the recruited E3 ligase (e.g., Cereblon), several control experiments are crucial.
Experimental Approaches:
-
Use of a Negative Control Compound: Synthesize a control molecule where the E3 ligase-binding motif is modified to prevent binding (e.g., a methylated glutarimide (B196013) for CRBN).[1] This control should not induce degradation.
-
CRBN Knockout/Knockdown Cells: Utilize cell lines where the gene for the E3 ligase (e.g., CRBN) has been knocked out or its expression is knocked down using techniques like CRISPR/Cas9 or shRNA. The CDK2 degrader should not be effective in these cells.
-
Competitive Displacement: Co-treat cells with the CDK2 degrader and a high concentration of the free E3 ligase ligand (e.g., pomalidomide). The excess free ligand will compete for binding to the E3 ligase, thereby preventing the formation of the ternary complex and inhibiting degradation.
Mass Spectrometry-based Proteomics
To assess the selectivity of the CDK2 degrader across the entire proteome, quantitative mass spectrometry is employed.
Protocol Outline (SILAC-based):
-
Cell Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., 13C6, 15N2-lysine and 13C6-arginine).
-
Treatment: Treat the "heavy" labeled cells with the CDK2 degrader and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides from the "light" and "heavy" samples. A decrease in the heavy-to-light ratio for peptides corresponding to a specific protein indicates degradation.
This method provides a global and unbiased view of the proteins that are degraded upon treatment with the compound.
Conclusion
CDK2 degraders represent a powerful therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate CDK2 protein. The mechanism of action, centered around the formation of a ternary complex, offers a catalytic mode of action and the potential for improved selectivity compared to traditional inhibitors. The well-studied degrader TMX-2172 provides a clear example of this mechanism, demonstrating selective degradation of CDK2 and CDK5 through the recruitment of the E3 ligase Cereblon. While information on "this compound" is more limited, it further highlights the active development in this field. The experimental protocols outlined in this guide provide a framework for the rigorous investigation and validation of novel CDK2 degraders, which hold significant promise for the treatment of cancer and other diseases driven by CDK2 dysregulation.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Structure and Function of CDK2 Degrader Compound 5
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical characterization of CDK2 degrader compound 5, a potent and selective heterobifunctional degrader of Cyclin-Dependent Kinase 2 (CDK2). All data and protocols are synthesized from publicly available scientific literature and vendor technical data sheets.
Core Structure and Chemical Properties
CDK2 degrader compound 5, also referred to as compound 37 in key scientific literature, is a Proteolysis Targeting Chimera (PROTAC). Its structure is comprised of three key components: a ligand that binds to CDK2, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.
Chemical Structure:
The definitive structure of CDK2 degrader compound 5 (compound 37) is presented in the primary scientific literature. A discrepancy exists in the molecular formula provided by some commercial vendors for the compound associated with CAS number 2923574-11-0. For the purpose of this guide, the structure and properties are based on the peer-reviewed publication by Collier et al. (2025).
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2923574-11-0 | MedChemExpress[1] |
| Molecular Formula | C40H50F4N8O5S | ProbeChem[2] |
| Molecular Weight | 830.94 g/mol | ProbeChem[2] |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
Mechanism of Action: Targeted Protein Degradation
As a heterobifunctional degrader, compound 5 does not inhibit CDK2 through traditional enzymatic blockade. Instead, it hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate CDK2.
The mechanism involves the formation of a ternary complex between CDK2, compound 5, and the CRBN E3 ligase. This proximity, induced by the degrader, leads to the polyubiquitination of CDK2. The ubiquitin tags act as a signal for the proteasome, which then recognizes and degrades the CDK2 protein. This event-driven pharmacology allows for a prolonged duration of action that can persist even after the compound has been cleared.[3]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of CDK2 degrader compound 5 (referred to as compound 37 in the primary literature).
Table 1: In Vitro Degradation and Potency
| Parameter | Cell Line | Value | Reference |
| CDK2 DC50 | TOV21G | 17 nM | Collier et al., 2025 |
| CDK1 DC50 | TOV21G | 2130 nM | Collier et al., 2025 |
| CDK4 DC50 | TOV21G | 1276 nM | Collier et al., 2025 |
| CDK6 DC50 | TOV21G | >10,000 nM | Collier et al., 2025 |
| CDK9 DC50 | TOV21G | >10,000 nM | Collier et al., 2025 |
| pRB IC50 | MKN1 | 23 nM | Collier et al., 2025 |
| pRB IC90 | MKN1 | 110 nM | Collier et al., 2025 |
| pRB Imax | MKN1 | 91% | Collier et al., 2025 |
| Dmax (HiBiT Assay) | Not Specified | >50% and ≤80% | MedChemExpress[1] |
| Antiproliferative IC50 (CCNE1-amplified) | MKN1 | 9 nM | Collier et al., 2025 |
| Antiproliferative IC50 (CCNE1-non-amplified) | TOV21G | 5760 nM | Collier et al., 2025 |
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line | Dosing | Outcome | Reference |
| Mouse Xenograft | HCC1569 (CCNE1-amplified) | 30 mg/kg BID | 95% Tumor Growth Inhibition (TGI) | ProbeChem[2] |
| Mouse Xenograft | HCC1569 (CCNE1-amplified) | 50 mg/kg BID | 5% Tumor Regression | ProbeChem[2] |
| Mouse Xenograft | MKN1 | 50 mg/kg BID | 90% CDK2 degradation and 90% pRB inhibition | ProbeChem[2] |
Signaling Pathway
CDK2 is a critical regulator of the cell cycle, particularly at the G1/S transition. It forms a complex with Cyclin E, which then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which promotes the expression of genes required for DNA replication and S-phase entry. By degrading CDK2, compound 5 prevents Rb phosphorylation, keeping it in its active, tumor-suppressive state, thereby arresting the cell cycle.
Experimental Protocols
The following are generalized protocols for key experiments cited in the characterization of CDK2 degrader compound 5, based on standard methodologies in the field. For compound-specific details, refer to the primary publications.
HiBiT Lytic Detection Assay for Protein Degradation
This protocol is used to quantify the amount of a HiBiT-tagged protein in cell lysates.
Workflow:
Methodology:
-
Cell Preparation: Seed cells engineered to endogenously express HiBiT-tagged CDK2 in a multi-well plate (e.g., 96-well white, clear-bottom plates) and culture under standard conditions.
-
Compound Addition: Treat cells with a serial dilution of CDK2 degrader compound 5. Include vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 24 hours).
-
Lysis and Detection: Equilibrate the plate to room temperature. Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Signal Measurement: Incubate the plate for a short period at room temperature with gentle shaking to ensure complete lysis and signal generation. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated controls. Plot the normalized values against the compound concentration and fit to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., HCC1569, which has CCNE1 amplification) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer CDK2 degrader compound 5 via the desired route (e.g., oral gavage, BID - twice daily) at specified dose levels. The vehicle group receives the formulation without the active compound.
-
Efficacy Monitoring: Measure tumor volumes and body weights periodically throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement, such as measuring the levels of CDK2 and phosphorylated Rb via Western blot or immunohistochemistry.
-
Data Analysis: Calculate tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Synthesis
The synthesis of CDK2 degrader compound 5 (compound 37) is a multi-step process involving the preparation of the CDK2-binding moiety, the CRBN ligand, and the linker, followed by their conjugation. For detailed synthetic schemes and characterization data, please refer to the supporting information of the primary publication by Collier et al., 2025 in the Journal of Medicinal Chemistry.
Conclusion
CDK2 degrader compound 5 is a highly potent and selective heterobifunctional degrader that effectively induces the degradation of CDK2. Its mechanism of action, leading to the stabilization of the Rb tumor suppressor, translates to significant anti-proliferative activity in cancer cells with amplified Cyclin E1 and robust anti-tumor efficacy in preclinical xenograft models. These characteristics highlight its potential as a promising therapeutic agent for cancers dependent on CDK2 signaling. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.
References
Discovery and Development of CDK2 Degraders: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the discovery, mechanism of action, and preclinical development of Cyclin-Dependent Kinase 2 (CDK2) degraders, a promising class of therapeutics for various cancers. While specific public data on a molecule designated solely as "CDK2 degrader 5" is limited, this paper synthesizes information from several well-characterized CDK2 degraders to provide a comprehensive overview of the field.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly the G1 to S phase transition.[1][2] Its dysregulation is implicated in the pathogenesis of numerous cancers, often associated with the overexpression of its binding partner, Cyclin E1 (CCNE1).[1][2] While the development of traditional small-molecule inhibitors for CDK2 has been challenging due to high homology with other CDKs (like CDK1), leading to off-target toxicities, targeted protein degradation has emerged as a powerful alternative strategy.[3][4][5][6]
This guide focuses on heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to selectively induce the degradation of CDK2. These molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the CDK2 protein rather than just inhibiting its enzymatic activity.
Mechanism of Action: Targeted Protein Degradation
PROTACs are bifunctional molecules consisting of three key components: a ligand that binds to the target protein (CDK2), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[5][7] The PROTAC facilitates the formation of a ternary complex between CDK2 and the E3 ligase, leading to the poly-ubiquitination of CDK2 and its subsequent degradation by the proteasome.[5] Molecular glue degraders, on the other hand, induce a novel interaction between the E3 ligase and the target protein, leading to the same downstream degradation.
Key CDK2 Degraders and Preclinical Data
Several CDK2 degraders have been developed and characterized. The following tables summarize the quantitative data for some of these compounds. Information on a specific "this compound" is sparse, but data from a "Cpd 5" and other numbered degraders provide insight into typical performance metrics.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound Name | Target(s) | DC50 | Dmax | Cell Line(s) | Notes | Reference(s) |
| This compound (cpd 12) | CDK2 | Not Reported | >50% and ≤80% | Not Specified (HiBiT Assay) | Limited public data available. | [8][9] |
| (R)-CDK2 degrader 6 | CDK2 | 27.0 nM (24h) | Not Reported | Not Specified | Selective CDK2 molecular glue degrader. | [9] |
| CDK2 degrader 7 | CDK2 | 13 nM / 17 nM | Not Reported | MKN1 / TOV21G | Orally active, induces G1 arrest. | [9] |
| TMX-2172 | CDK2, CDK5 | Not Reported | Not Reported | Jurkat, OVCAR8 | Selective over CDK1, 4, 6, 7, 9. | [3][5] |
| PROTAC-8 | CDK2 | Not Reported | Partial Degradation | HEI-OC1 | AZD5438-based, selective over CDK1, 5, 7, 9. | [10] |
| FN-POM | Cyclin E, CDK2 | Not Reported | Not Reported | MB157 | Degrades the Cyclin E/CDK2 complex. | [11] |
Table 2: In Vitro Inhibitory Activity
| Compound Name | Target(s) | IC50 | Assay Type | Reference(s) |
| TMX-2172 | CDK2 | 6.5 nM | Enzymatic | [9] |
| CDK5 | 6.8 nM | Enzymatic | [9] | |
| CRBN | 46.9 nM | Cellular Engagement | [5] | |
| PROTAC FLT3/CDKs degrader-1 | CDK2 | DC50: 18.73 nM | Degradation | [9] |
Table 3: In Vivo Efficacy and Pharmacodynamics
| Compound Name | Model | Dosing | Key Outcomes | Reference(s) |
| CDK2 degrader Cpd 5 | HCC1569 Xenograft (CCNE1-amplified) | 30 mg/kg BID | 95% Tumor Growth Inhibition (TGI); >90% CDK2 degradation; 90% pRB inhibition. | [12] |
| HCC1569 Xenograft (CCNE1-amplified) | 50 mg/kg BID | 5% tumor regression; >90% CDK2 degradation; 90% pRB inhibition. | [12] | |
| MKN1 Xenograft | 50 mg/kg BID | 90% CDK2 degradation; 90% pRB inhibition. | [12] | |
| Degrader 37 | HCC1569 Xenograft (CCNE1-amplified) | Not Reported | Antitumor activity correlated with >90% CDK2 degradation and 90% pRB inhibition. | [6] |
| PROTAC-8 | Zebrafish | Not Reported | Protects hair cells from cisplatin- and kainic acid-induced ototoxicity. | [10] |
CDK2 Signaling in the Cell Cycle
CDK2 is a central regulator of the G1/S transition. Its activity is initiated by binding to Cyclin E, which is transcribed following mitogenic signals that activate the Cyclin D-CDK4/6 axis and subsequent phosphorylation of the Retinoblastoma (Rb) protein. The active CDK2/Cyclin E complex then phosphorylates various substrates, including Rb, to fully inactivate it, leading to the expression of genes required for DNA replication.[2] Degrading CDK2 effectively blocks this cascade, leading to cell cycle arrest, particularly in cancers that are dependent on the CDK2 pathway.[2][11]
Experimental Protocols
The development of CDK2 degraders involves a series of key experiments to characterize their potency, selectivity, and mechanism of action.
HiBiT Lytic Assay for Protein Degradation
This assay provides a quantitative measure of protein degradation in live cells.
-
Principle: Cells are engineered to express the target protein (CDK2) fused with a small HiBiT peptide tag. In the presence of a lytic detection reagent containing the LgBiT protein, the HiBiT and LgBiT proteins combine to form a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein remaining in the cells.
-
Methodology:
-
Seed HiBiT-CDK2 expressing cells (e.g., HEK293) in 96-well plates.[13]
-
Treat cells with serial dilutions of the CDK2 degrader compound for a specified time course (e.g., 6, 12, 24 hours).
-
Add Nano-Glo® HiBiT Lytic Reagent to the wells and incubate according to the manufacturer's protocol to lyse cells and generate the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls to determine the percentage of protein degradation. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated from the dose-response curve.
-
Western Blotting for Target Engagement and Selectivity
Western blotting is used to visually confirm the degradation of the target protein and assess selectivity against other related proteins.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
-
Methodology:
-
Treat cultured cancer cells (e.g., OVCAR8, Jurkat) with the degrader at various concentrations and time points.[5]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK2, other CDKs (CDK1, CDK4, etc.), downstream markers (e.g., phospho-Rb), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the PROTAC-mediated formation of the CDK2-Degrader-E3 ligase ternary complex.
-
Principle: An antibody against one protein of the complex (e.g., CDK2) is used to pull down the entire complex from a cell lysate. The presence of the other components (the E3 ligase) is then detected by Western blotting.
-
Methodology:
-
Treat cells with the degrader compound for a short period (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-CDK2 antibody (or an antibody against the E3 ligase) overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blot using antibodies for CDK2 and the specific E3 ligase (e.g., CRBN).
-
In Vivo Xenograft Studies
Animal models are essential to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the degrader.
-
Principle: Human tumor cells (e.g., CCNE1-amplified HCC1569) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the degrader, and tumor growth is monitored.
-
Methodology:
-
Implant cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the CDK2 degrader via a relevant route (e.g., oral gavage) at specified doses and schedules (e.g., 50 mg/kg, twice daily).[12]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for CDK2 and pRb levels) to correlate target degradation with anti-tumor response.
-
Conclusion
The development of CDK2-selective degraders represents a highly promising therapeutic strategy, particularly for cancers that have developed resistance to CDK4/6 inhibitors or are driven by CCNE1 amplification.[6][11] By inducing the elimination of the CDK2 protein, these compounds can achieve a more profound and durable pathway inhibition than traditional inhibitors. The data from compounds like TMX-2172 and "Cpd 5" demonstrate that potent, selective, and orally bioavailable CDK2 degraders can achieve significant tumor growth inhibition in preclinical models.[5][12] Continued research and development in this area, focusing on optimizing drug-like properties and further understanding resistance mechanisms, will be critical for translating the potential of CDK2 degraders into effective clinical therapies.
References
- 1. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Potency and Mechanism of a Selective CDK2 Degrader: A Technical Guide
This technical guide provides a comprehensive overview of the biological activity of a selective Cyclin-Dependent Kinase 2 (CDK2) degrader, herein referred to as "CDK2 Degrader 5" as a representative Proteolysis Targeting Chimera (PROTAC). This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and pathway visualizations to facilitate a thorough understanding of this class of compounds.
Core Efficacy and Selectivity
PROTAC-mediated degradation of CDK2 presents a promising therapeutic strategy, particularly in cancers characterized by CCNE1 amplification. By inducing the ubiquitination and subsequent proteasomal degradation of CDK2, these degraders effectively eliminate the target protein, leading to cell cycle arrest and potent anti-proliferative effects.
The representative CDK2 degrader, PROTAC-8, demonstrates selective and partial degradation of CDK2.[1] It has a half-maximal degradation concentration (DC50) of approximately 100 nM.[1] Notably, PROTAC-8 shows high selectivity for CDK2 over other closely related cyclin-dependent kinases such as CDK1, CDK5, CDK7, and CDK9.[1] This selectivity is a key advantage over traditional ATP-competitive CDK2 inhibitors, which can suffer from off-target effects at higher concentrations.[2] The degradation of CDK2 is mediated by the proteasome, as co-treatment with a proteasome inhibitor rescues CDK2 levels.[1]
| Parameter | Value | Cell Line | Notes |
| DC50 | ~100 nM | HEI-OC1 | Half-maximal degradation concentration.[1] |
| Dmax | >50% | HiBiT Assay | Maximum degradation level.[3] |
| Selectivity | Selective for CDK2 | HEI-OC1 | No significant degradation of CDK1, CDK5, CDK7, or CDK9 observed.[1] |
| Mechanism | Proteasome-mediated | HEI-OC1 | Degradation is blocked by the proteasome inhibitor MG-132.[1] |
Table 1: Quantitative Biological Activity of a Representative CDK2 Degrader (PROTAC-8).
Signaling Pathways and Mechanism of Action
CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition.[2] It forms active complexes with cyclin E and cyclin A, which then phosphorylate key substrates, most notably the Retinoblastoma (RB) protein.[2][4] Phosphorylation of RB by CDK2/cyclin complexes leads to its inactivation and the release of E2F transcription factors, which in turn drive the expression of genes required for DNA replication and cell cycle progression.
CDK2 degraders, such as PROTAC-8, function as heterobifunctional molecules. One end of the molecule binds to CDK2, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][2][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK2, marking it for degradation by the 26S proteasome.[5] The resulting depletion of CDK2 leads to a reduction in RB phosphorylation, causing cell cycle arrest at the G1/S checkpoint and inhibiting proliferation in cancer cells, especially those with an amplification of the CCNE1 gene which encodes for cyclin E1.[2][6]
References
- 1. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to CDK2 Degradation: Harnessing E3 Ligases for Targeted Therapy
A Technical Whitepaper for Drug Discovery Professionals
The targeted degradation of Cyclin-Dependent Kinase 2 (CDK2) represents a promising therapeutic strategy in oncology, particularly for cancers resistant to conventional CDK4/6 inhibitors. This is largely due to CDK2's critical role in cell cycle progression, specifically the G1/S phase transition.[1][2] Unlike traditional small-molecule inhibitors that block the catalytic activity of a protein, heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), eliminate the target protein entirely by hijacking the cell's natural protein disposal machinery. This guide provides an in-depth technical overview of the core principles and methodologies involved in the development of CDK2 degraders, with a focus on the recruitment of E3 ubiquitin ligases.
The Mechanism of Action: A Tripartite Alliance
PROTACs are chimeric molecules composed of three key components: a ligand that binds to the protein of interest (in this case, CDK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite assembly forms a ternary complex, bringing CDK2 into close proximity with the E3 ligase.[3][4] The E3 ligase then facilitates the transfer of ubiquitin molecules to the CDK2 protein, marking it for degradation by the 26S proteasome.[5] This process is catalytic, as the PROTAC molecule is released after ubiquitination and can engage another CDK2 molecule.[6]
The choice of E3 ligase is a critical design consideration that can significantly impact a degrader's potency, selectivity, and pharmacokinetic properties. The two most commonly exploited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[][8] CRBN ligands, such as derivatives of thalidomide (B1683933) and lenalidomide, are often smaller and can lead to degraders with good oral bioavailability.[] VHL ligands, which recognize a hydroxyproline (B1673980) motif, tend to have a more buried binding pocket, potentially offering greater selectivity.[] However, VHL-based degraders can have a higher molecular weight, which may affect cell permeability.[]
Quantitative Assessment of CDK2 Degrader Potency
The efficacy of a CDK2 degrader is evaluated using several key quantitative metrics, primarily the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9][10] The DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.[9][10]
| Degrader Name/ID | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-8 | VHL | HEI-OC1 | ~100 | ~50 | [11] |
| Compound F3 | CRBN | PC-3 | 62 | Not Reported | [12] |
| (R)-CDK2 degrader 6 | CRBN | Not Specified | 27.0 | Not Reported | [13] |
| CDK2 degrader 7 | Not Specified | MKN1 | 13 | Not Reported | [13] |
| CDK2 degrader 7 | Not Specified | TOV21G | 17 | Not Reported | [13] |
| TMX-2172 (CDK2/5 dual) | Not Specified | Not Specified | 6.5 (IC50) | Not Reported | [13] |
| NKT-3964 | Cereblon | Human Cancer Cells | 0.54 - 14.6 (IC50) | Not Reported | [14] |
| CRBN-6-5-5-VHL | VHL (degrades CRBN) | MM1S | 1.5 | >95 | [15][16] |
| PROTAC CRBN Degrader-1 | VHL (degrades CRBN) | HeLa | 200 | Not Reported | [17] |
Table 1: Publicly available quantitative data for various CDK2 degraders. Note that some values are reported as IC50 (half-maximal inhibitory concentration) which, in the context of degraders, often correlates with degradation potency.
Experimental Protocols for CDK2 Degrader Development
A multi-faceted experimental approach is essential to characterize and optimize CDK2 degraders.[6] The following outlines key experimental protocols.
Biochemical and Biophysical Assays
These assays are crucial for understanding the direct interactions between the degrader, CDK2, and the E3 ligase.[4][18]
-
Binary Binding Assays:
-
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics of the degrader to both CDK2 and the E3 ligase independently.
-
Fluorescence Polarization (FP): A solution-based technique to determine binding affinities, particularly useful for high-throughput screening.[4]
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.
-
-
Ternary Complex Formation Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the formation of the CDK2-degrader-E3 ligase complex in solution.[6]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that is highly sensitive and suitable for high-throughput screening to detect ternary complex formation.[6][19]
-
-
In Vitro Ubiquitination Assays:
-
This assay reconstitutes the ubiquitination cascade in vitro (E1, E2, E3 enzymes, ubiquitin, and ATP) to confirm that the degrader can induce CDK2 ubiquitination. The results are typically analyzed by Western blot.[18]
-
Cellular Assays
Cell-based assays are essential to confirm that the degrader is active in a physiological context.[18]
-
Protein Degradation Assays:
-
Western Blot: The most common method to quantify the reduction in CDK2 protein levels following treatment with the degrader. To confirm that degradation is proteasome-dependent, cells are co-treated with a proteasome inhibitor like MG-132.[11]
-
In-Cell Western/Simple Western: Higher-throughput alternatives to traditional Western blotting for quantifying protein levels.
-
HiBiT/NanoLuc Luciferase-based Assays: These assays involve tagging the target protein with a small peptide (HiBiT) or a luciferase enzyme (NanoLuc) to allow for sensitive, real-time measurement of protein levels in live cells.[18][20]
-
-
Target Engagement Assays:
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of the degrader to its target (CDK2 or the E3 ligase) in intact cells, providing information on cellular permeability and target occupancy.[20]
-
-
Functional Assays:
CDK2 Signaling Pathway and the Impact of Degradation
CDK2 is a key regulator of the G1/S phase transition in the cell cycle.[1][21] It forms complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the initiation of DNA replication.[21][22] By degrading CDK2, PROTACs effectively remove a critical node in the cell cycle machinery, leading to cell cycle arrest and inhibition of proliferation in cancer cells that are dependent on CDK2 activity.[1][23]
Conclusion
The development of CDK2 degraders is a rapidly advancing field with the potential to overcome the limitations of traditional kinase inhibitors. By leveraging the cell's own ubiquitin-proteasome system, these molecules can achieve potent and selective elimination of CDK2, offering a novel therapeutic avenue for CDK2-dependent cancers. A thorough understanding of the underlying biology, coupled with a robust suite of biochemical and cellular assays, is paramount for the successful design and optimization of the next generation of CDK2-targeting therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of this exciting modality.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Degradation via E3 Ligase Binding for Potential Disease Modulation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]
- 15. CRBN-6-5-5-VHL | Active Degraders | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Protein Degradation and PROTACs [promega.com]
- 21. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CDK2 Degrader 5 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs) and molecular glues, has emerged as a powerful strategy to eliminate pathogenic proteins like CDK2. This technical guide provides an in-depth overview of the effects of CDK2 degrader 5, a representative CDK2-targeting molecular glue degrader, on cell cycle progression. This document outlines the core mechanism of action, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows. While specific data for a compound commercialized as "this compound" is limited in the public domain, this guide draws upon data from closely related CDK2 molecular glue degraders developed by Monte Rosa Therapeutics, the originator of the patent associated with "this compound".
Mechanism of Action: Inducing Cell Cycle Arrest through Targeted CDK2 Degradation
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell cycle from the G1 to the S phase. A primary target of the Cyclin E/CDK2 complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by Cyclin E/CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.
CDK2 degraders, such as the molecular glue "this compound," function by inducing the proximity of CDK2 to an E3 ubiquitin ligase, typically Cereblon (CRBN). This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the proteasome. The subsequent depletion of the CDK2 protein prevents the phosphorylation of Rb, keeping E2F in its inhibited state. This ultimately blocks the G1/S transition, leading to a G1 phase cell cycle arrest and a halt in cell proliferation. Some studies have also reported an S-phase arrest, suggesting the effect may be cell-line or compound-specific[1].
References
An In-depth Technical Guide to the Target Protein Binding of CDK2 Degrader 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CDK2 degrader 5 (also known as Cpd 5), a potent and selective heterobifunctional degrader of Cyclin-Dependent Kinase 2 (CDK2). This document details the molecule's target protein binding, mechanism of action, and summarizes key experimental data and protocols for its characterization.
Introduction to CDK2 as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly during the G1/S transition.[1][2] Dysregulation of CDK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3] Traditional small molecule inhibitors of CDK2 have faced challenges in achieving high selectivity, often leading to off-target effects.[4][5] Targeted protein degradation, utilizing molecules like PROTACs (Proteolysis Targeting Chimeras), offers a novel approach to eliminate target proteins rather than just inhibiting their enzymatic activity.[6]
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It consists of three key components: a ligand that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[6] By simultaneously binding to CDK2 and the E3 ligase, this compound forms a ternary complex, which facilitates the ubiquitination of CDK2.[6] This polyubiquitinated CDK2 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the CDK2 protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Cpd 5) from various in vitro and in vivo studies.
Table 1: In Vitro Degradation Profile of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| HiBiT Assay | Dmax | >50% and ≤80% | Not specified |
Table 2: In Vivo Efficacy of this compound (Cpd 5)
| Animal Model | Cell Line | Dosing | Key Findings | Reference |
| Xenograft | HCC1569 (CCNE1 amplified) | 30 mpk BID | Sustained >90% CDK2 degradation, 90% pRB inhibition, 95% Tumor Growth Inhibition (TGI) (p = 0.025) | [7] |
| Xenograft | HCC1569 (CCNE1 amplified) | 50 mpk BID | Sustained >90% CDK2 degradation, 90% pRB inhibition, 5% tumor regression (p < 0.001) | [7] |
| Xenograft | MKN1 | 50 mpk BID | >90% CDK2 degradation, >90% pRB inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
HiBiT Protein Degradation Assay
This assay quantifies the degradation of a target protein by measuring the luminescence of a small peptide tag (HiBiT) fused to the protein of interest.
Materials:
-
HiBiT-tagged CDK2 expressing cells
-
LgBiT protein
-
Lytic buffer and substrate
-
Luminometer
Protocol:
-
Cell Plating: Seed HiBiT-CDK2 cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
Prepare the lytic reagent containing LgBiT protein and substrate according to the manufacturer's instructions.
-
Add the lytic reagent to each well and incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle-treated control.
-
Calculate the percentage of degradation for each concentration.
-
Determine the Dmax (maximum degradation) and DC50 (concentration at which 50% of the maximum degradation is achieved) values by fitting the data to a dose-response curve.
-
Western Blot for CDK2 Degradation
Western blotting is used to visualize and quantify the reduction in CDK2 protein levels following treatment with the degrader.
Materials:
-
Cell lines (e.g., HCC1569, MKN1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-CDK2 antibody (e.g., Abcam ab235941, Cell Signaling Technology #2546)
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK2 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software.
-
Normalize the CDK2 band intensity to the loading control band intensity.
-
In Vivo Xenograft Model for Efficacy Studies
Xenograft models are used to evaluate the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines (e.g., HCC1569, MKN1)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
-
Drug Administration:
-
Administer this compound (Cpd 5) orally (e.g., 30 or 50 mpk BID) for the duration of the study.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for CDK2 and pRB levels).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) or tumor regression for the treatment group compared to the vehicle group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the CDK2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Caption: CDK2 Signaling Pathway in G1/S Phase Transition.
Caption: Mechanism of Action of a PROTAC-based CDK2 Degrader.
Caption: Experimental Workflow for Characterizing a CDK2 Degrader.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
Preclinical Profile of CDK2 Degrader 5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CDK2 degrader 5, a potent and selective heterobifunctional degrader of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Introduction to CDK2 Degradation
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. Traditional small molecule inhibitors of CDK2 have faced challenges with selectivity and have often led to undesirable off-target effects. The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to overcome these limitations. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. This compound is a PROTAC designed to selectively target CDK2 for degradation, thereby inhibiting cancer cell proliferation.
Mechanism of Action
This compound functions by simultaneously binding to CDK2 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK2. The ubiquitinated CDK2 is then recognized and degraded by the 26S proteasome, resulting in a potent and sustained reduction of cellular CDK2 levels. This targeted degradation leads to the inhibition of downstream signaling pathways, such as the phosphorylation of the Retinoblastoma (Rb) protein, ultimately causing cell cycle arrest and inhibition of tumor growth.
Caption: Mechanism of action of this compound.
Quantitative In Vitro Data
The following table summarizes the key in vitro parameters for this compound.
| Parameter | Assay Type | Value | Cell Line(s) |
| Dmax (Maximum Degradation) | HiBiT Assay | >50% and ≤80% | Not specified |
| CDK2 Degradation | Western Blot | ~90% | HCC1569, MKN1 |
| pRB Inhibition | Western Blot | ~90% | HCC1569, MKN1 |
Quantitative In Vivo Data
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in xenograft models of cancers with CCNE1 amplification.
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Regression | Observations |
| HCC1569 (CCNE1 amplified) | 30 mg/kg BID | 95% (p = 0.025) | - | Sustained >90% CDK2 degradation and 90% pRB inhibition.[1] |
| HCC1569 (CCNE1 amplified) | 50 mg/kg BID | - | 5% (p < 0.001) | Sustained >90% CDK2 degradation and 90% pRB inhibition.[1] |
| MKN1 (CCNE1 amplified) | 50 mg/kg BID | Not specified | Not specified | Sustained 90% CDK2 degradation and 90% pRB inhibition.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for CDK2 and pRB
-
Cell Lysis: Tumor samples or cell pellets were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK2, phospho-Rb (Ser807/811), and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis was performed using appropriate software to quantify protein levels relative to the loading control.
Caption: Standard workflow for Western Blot analysis.
HiBiT Protein Degradation Assay
-
Principle: This assay quantifies the degradation of a target protein tagged with the 11-amino-acid HiBiT peptide. The addition of a detection reagent containing the LgBiT protein results in a luminescent signal upon their association, which is proportional to the amount of HiBiT-tagged protein remaining.
-
Cell Line Generation: A cell line stably expressing HiBiT-tagged CDK2 is generated.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Lysis and Detection: Cells are lysed, and the HiBiT detection reagent is added.
-
Luminescence Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of protein degradation is calculated relative to vehicle-treated control cells. Dmax is determined as the maximum degradation achieved.
Caption: Workflow for the HiBiT protein degradation assay.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Cancer cells (e.g., HCC1569, MKN1) were subcutaneously implanted.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a specified size, and mice were then randomized into treatment and control groups.
-
Compound Administration: this compound was administered, typically via oral gavage, at the specified doses and schedule (e.g., twice daily, BID).
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical analysis (e.g., Kruskal-Wallis, post-hoc Tukey) was performed to determine significance.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors were collected for pharmacodynamic analysis (e.g., Western blot for CDK2 and pRB levels).
Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition of the cell cycle by phosphorylating key substrates, including the Retinoblastoma (Rb) protein. Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. By degrading CDK2, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it sequesters E2F, thereby inducing G1 cell cycle arrest.
Caption: CDK2 signaling pathway and the intervention by this compound.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective therapeutic agent for cancers characterized by CDK2 dependency, such as those with CCNE1 amplification. The ability of this molecule to induce profound and sustained degradation of CDK2 translates to significant anti-tumor activity in vivo. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the properties of this and similar molecules. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound to support its potential clinical development.
References
Methodological & Application
Application Notes and Protocols for CDK2 Degrader 5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CDK2 degrader 5 in a cell culture setting. The protocols outlined below are based on established methodologies for evaluating targeted protein degraders and can be adapted for specific research needs.
Introduction to CDK2 Degraders
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is implicated in various cancers.[1][2] CDK2 degraders are a novel class of therapeutic agents that, instead of merely inhibiting the kinase activity, induce the degradation of the CDK2 protein. This is often achieved through technologies like Proteolysis Targeting Chimeras (PROTACs) or molecular glues.
PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (CDK2) and another that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3][4] This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome.[4][5] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between the target protein and an E3 ligase, leading to the same degradation outcome.[5][6] The degradation of CDK2 can lead to cell cycle arrest, particularly in the G1 phase, and subsequent inhibition of tumor cell proliferation.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for various CDK2 degraders as reported in the literature. "this compound" is a designation used for several different compounds; therefore, data for multiple degraders are presented for comparative purposes.
| Compound Name | Target(s) | Assay Type | Cell Line | IC50 / DC50 / Dmax | Reference |
| This compound (compound 12) | CDK2 | HiBiT Assay | - | Dmax >50% and ≤80% | [6][7] |
| CDK2 degrader Cpd 5 | CDK2 | In vivo degradation | HCC1569 xenograft | 90% degradation at 30 and 50 mpk BID | [8] |
| TMX-2172 | CDK2, CDK5 | Enzymatic IC50 | - | IC50: 6.5 nM (CDK2), 6.8 nM (CDK5) | [6] |
| Degradation | Jurkat | Induces CDK2 degradation at 250 nM | [3] | ||
| (R)-CDK2 degrader 6 | CDK2 | Degradation (DC50) | - | DC50: 27.0 nM (24h) | [6] |
| CDK2 degrader 7 | CDK2 | Degradation (DC50) | MKN1, TOV21G | DC50: 13 nM (MKN1), 17 nM (TOV21G) | [6] |
| PROTAC-8 | CDK2 | Degradation (DC50) | HEI-OC1 | DC50: ~100 nM | [9] |
| Degrader 37 | CDK2 | Degradation (DC50) | TOV21G | DC50: 17 nM | [10] |
| pRB Inhibition (IC50) | MKN1 | IC50: 23 nM | [10] |
Experimental Protocols
1. General Cell Culture and Seeding
-
Cell Lines: Select appropriate cell lines for your study. Cell lines with high Cyclin E1 (CCNE1) expression, such as OVCAR8, or those known to be dependent on CDK2 activity are often good models.[1]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Seeding: For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach exponential growth phase (typically 24 hours) before treatment.
2. Preparation and Application of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[7] Store the stock solution at -20°C or -80°C as recommended by the supplier.[7]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. It is crucial to ensure that the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the CDK2 degrader or vehicle control.
3. Western Blotting for CDK2 Degradation
This protocol is to verify the degradation of CDK2 protein following treatment.
-
Cell Lysis: After the desired incubation time (e.g., 6, 12, 24, 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 (e.g., Cell Signaling Technology, #2546) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Probe the same membrane for a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.[5][9]
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to quantify the extent of CDK2 degradation relative to the vehicle control.[5][9]
4. Cell Viability Assay
This protocol assesses the effect of CDK2 degradation on cell proliferation and viability.
-
Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the CDK2 degrader for a specified period (e.g., 72 hours).
-
Assay:
-
Using CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[12] This assay measures ATP levels, which correlate with cell viability.
-
Using MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells. Add the reagent to each well and incubate as per the manufacturer's instructions. The resulting formazan (B1609692) product is then quantified by measuring the absorbance at the appropriate wavelength.[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
5. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK2 degradation on cell cycle distribution.
-
Cell Preparation: Treat cells with the CDK2 degrader for a specific time (e.g., 24 or 48 hours). Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.[14] Store the fixed cells at -20°C.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye such as propidium (B1200493) iodide (PI) or DAPI.[14] DRAQ5™ can also be used for DNA content analysis.[15] The staining solution should also contain RNase A to prevent staining of double-stranded RNA.
-
Incubate in the dark for 15-30 minutes at room temperature.[15]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action for a CDK2 PROTAC degrader.
Caption: Experimental workflow for evaluating this compound.
Caption: Role of CDK2 in the cell cycle and the point of intervention for this compound.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
- 9. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols for CDK2 Degrader 5 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its aberrant activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is implicated in the development and progression of various cancers, including breast and ovarian cancers.[1][2][3] Furthermore, increased reliance on the CDK2 pathway has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard therapy for HR-positive/HER2-negative breast cancer.[3][4]
Targeted degradation of CDK2 offers a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors, which can suffer from off-target effects and acquired resistance.[3][5] Proteolysis-targeting chimeras (PROTACs) and molecular glue degraders are novel modalities that induce the ubiquitination and subsequent proteasomal degradation of a target protein.[6][7] CDK2 degrader 5 (also referred to as Cpd 5) is a potent and selective heterobifunctional CDK2 degrader that has demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with CCNE1 amplification.[8][9]
These application notes provide detailed protocols and supporting data for the utilization of this compound in xenograft models to evaluate its in vivo efficacy, pharmacodynamics, and mechanism of action.
Mechanism of Action: CDK2 Degradation
CDK2 degraders, such as this compound, are heterobifunctional molecules. They consist of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][6] This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome.[6][7] The degradation of CDK2 leads to the inhibition of Retinoblastoma (RB) protein phosphorylation, cell cycle arrest, and subsequent suppression of tumor cell proliferation.[3][5]
Caption: Mechanism of action of this compound.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HCC1569 (CCNE1-amplified) | Breast Cancer | 30 mg/kg, BID | 95% TGI (p = 0.025) | [9] |
| HCC1569 (CCNE1-amplified) | Breast Cancer | 50 mg/kg, BID | 5% Regression (p < 0.001) | [9] |
| MKN1 (CCNE1-amplified) | Gastric Cancer | 50 mg/kg, BID | Not specified, but drives tumor stasis | [9] |
Pharmacodynamic Effects of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | CDK2 Degradation | pRB Inhibition | Reference |
| HCC1569 | 30 mg/kg, BID | Sustained >90% | Sustained >90% | [9] |
| HCC1569 | 50 mg/kg, BID | Sustained >90% | Sustained >90% | [9] |
| MKN1 | 50 mg/kg, BID | >90% | >90% | [9] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol outlines the procedure for establishing subcutaneous tumors in immunocompromised mice.
Caption: Workflow for establishing subcutaneous xenograft models.
Materials:
-
Cancer cell line (e.g., HCC1569, MKN1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium and collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in cold PBS or serum-free medium.
-
Count the cells and assess viability (should be >90%).
-
-
Preparation of Cell Suspension:
-
Centrifuge the required number of cells.
-
Resuspend the cell pellet in a 1:1 mixture of cold serum-free medium and Matrigel to a final concentration of 5-10 x 10^7 cells/mL. Keep the suspension on ice.
-
-
Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study
This protocol details the steps for evaluating the anti-tumor activity of this compound.
Caption: Workflow for an in vivo efficacy study.
Materials:
-
Tumor-bearing mice, randomized into groups
-
This compound
-
Appropriate vehicle for formulation
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers
-
Balance for weighing mice
Procedure:
-
Formulation: Prepare the dosing formulation of this compound and the vehicle control. The specific vehicle will depend on the physicochemical properties of the degrader.
-
Dosing:
-
Administer this compound and the vehicle control to the respective groups according to the planned dosing schedule (e.g., 30 or 50 mg/kg, twice daily (BID)) and route (e.g., oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the mice daily.
-
-
Study Endpoint: The study can be terminated after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined size limit.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Protocol 3: Pharmacodynamic (PD) Analysis
This protocol describes the assessment of target engagement and degradation in tumor tissue.
Materials:
-
Tumor-bearing mice from a satellite PD study group
-
Tools for tissue harvesting
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein quantification (e.g., BCA assay)
-
Western blotting or mass spectrometry equipment and reagents
-
Antibodies for CDK2, phospho-RB, total RB, and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Tumor Collection:
-
At specified time points after the final dose, euthanize a subset of mice from each treatment group.
-
Excise the tumors, wash with cold PBS, and snap-freeze in liquid nitrogen or process immediately.
-
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against CDK2, pRB, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Data Analysis:
-
Normalize the levels of CDK2 and pRB to the loading control.
-
Compare the protein levels in the treated groups to the vehicle control group to determine the percentage of degradation and pathway inhibition.
-
Conclusion
This compound is a valuable tool for investigating the therapeutic potential of targeting CDK2 in preclinical cancer models. The protocols provided herein offer a framework for conducting robust in vivo studies to assess its efficacy and mechanism of action. Careful execution of these experiments will provide crucial data to support the further development of CDK2 degraders as a novel class of anti-cancer agents.
References
- 1. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for CDK2 Degrader 5 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "CDK2 Degrader 5," a representative PROTAC (Proteolysis Targeting Chimera) or molecular glue designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2), in Western blot analysis. This document outlines the necessary protocols, expected outcomes, and key considerations for accurately assessing CDK2 protein levels following treatment.
Introduction to CDK2 Degradation
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention. Unlike traditional inhibitors that block the kinase activity of a protein, targeted protein degraders, such as PROTACs and molecular glues, are engineered to eliminate the target protein from the cell entirely. These bifunctional molecules bring the target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Western blotting is a fundamental technique to verify the efficacy of such degraders by quantifying the reduction in the target protein levels.
CDK2 Signaling Pathway
The activity of CDK2 is intricately regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors. The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is active during the S and G2 phases.[1] Understanding this pathway is crucial for interpreting the downstream effects of CDK2 degradation.
Quantitative Data on CDK2 Degraders
The effective concentration of a CDK2 degrader can vary depending on the specific compound, cell line, and treatment duration. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a degrader. Below is a summary of reported concentrations for various CDK2 degraders.
| Degrader Name | Cell Line(s) | Concentration for Western Blot | DC50 | Treatment Time | Reference(s) |
| PROTAC-8 (AZD5438-PROTAC) | HEI-OC1 | 0.1 nM - 1 µM | ~100 nM | 24 hours | [2] |
| PROTAC CDK2/9 Degrader-1 | PC-3 | Not specified | 62 nM (for CDK2) | 24 hours | [3] |
| TL12-186 | Endogenously tagged CDKs | Not specified for WB | Varies by CDK | Kinetic study | [4] |
| FN-POM | MB157, T47D | Dose-dependent | Not specified | 48 hours | [5] |
Experimental Protocol: Western Blot for CDK2 Degradation
This protocol provides a step-by-step guide for assessing the degradation of CDK2 in cultured cells following treatment with "this compound."
Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cell line (e.g., HeLa, MCF7, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Degrader Treatment: The following day, treat the cells with varying concentrations of this compound. Based on the data for similar compounds, a concentration range of 1 nM to 1 µM is a good starting point. Include a vehicle control (e.g., DMSO). A typical treatment time is 24 hours.
Cell Lysis
-
Wash: After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.
SDS-PAGE
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Loading: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Blocking
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation
-
Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the CDK2 band intensity to the corresponding β-actin band intensity for each sample.
-
Calculate the percentage of CDK2 degradation relative to the vehicle control.
Expected Results
A successful experiment will show a dose-dependent decrease in the intensity of the CDK2 band in cells treated with this compound compared to the vehicle-treated control. The β-actin bands should remain relatively consistent across all lanes, confirming equal protein loading.
Troubleshooting
-
No CDK2 degradation:
-
Confirm the activity of the degrader.
-
Optimize the treatment concentration and duration.
-
Ensure the chosen cell line expresses CDK2 and the necessary E3 ligase components.
-
-
High background on the blot:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a higher dilution of the primary or secondary antibody.
-
-
Uneven loading control bands:
-
Ensure accurate protein quantification and equal loading.
-
Check for transfer efficiency across the entire gel.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize Western blotting to validate the activity of this compound and advance their drug development efforts.
References
- 1. CDK2 (78B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 Antibody - BSA Free (NBP2-15841): Novus Biologicals [novusbio.com]
- 7. CDK2 Monoclonal Antibody (1A6) (MA5-17052) [thermofisher.com]
- 8. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
- 9. licorbio.com [licorbio.com]
- 10. ABclonal [abclonal.com]
Application Notes and Protocols for CDK2 Degrader 5 Treatment in OVCAR8 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of CDK2 degrader 5 (a PROTAC, Proteolysis Targeting Chimera) on the OVCAR8 human ovarian cancer cell line. The protocols outlined below are based on established methodologies and published data on similar CDK2 degraders, such as TMX-2172, which has been shown to be effective in this cell line.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] In many cancers, including high-grade serous ovarian carcinoma (HGSOC), the CDK2 signaling pathway is often dysregulated, leading to uncontrolled cell proliferation.[2] OVCAR8 is a human ovarian carcinoma cell line widely used in cancer research as it exhibits characteristics of HGSOC.[3]
This compound is a heterobifunctional molecule designed to induce the degradation of CDK2 protein through the ubiquitin-proteasome system. This approach offers a potential therapeutic advantage over traditional small-molecule inhibitors by eliminating the target protein entirely. These notes provide data on a similar CDK2/5 dual degrader, TMX-2172, in OVCAR8 cells and detailed protocols for key experiments to assess the efficacy and mechanism of action of such degraders.
Data Presentation
The following tables summarize the quantitative data on the effects of the CDK2/5 degrader TMX-2172 in OVCAR8 cells, providing a reference for expected outcomes with this compound.
Table 1: Growth Rate Inhibition of OVCAR8 Cells [4]
| Compound | GR50 (nM) |
| TMX-2172 (CDK2/5 Degrader) | 25 |
| ZXH-7035 (Non-degrading control) | 212.5 |
GR50: The concentration of the compound that causes a 50% reduction in the growth rate.
Table 2: Protein Degradation in OVCAR8 Cells after 6-hour Treatment with 250 nM TMX-2172 [5][6]
| Protein | Degradation (%) |
| CDK2 | >90% |
| CDK5 | >80% |
| Aurora A | ~60% |
| RSK1 (RPS6KA1) | ~30% |
| JNK2 (MAPK9) | ~20% |
| STK33 | ~15% |
Mandatory Visualizations
Caption: CDK2 signaling pathway and the mechanism of action of a PROTAC-based CDK2 degrader.
References
- 1. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK2 reduces EZH2 phosphorylation and reactivates ERα expression in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OVCAR-8 Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing Stock Solutions of CDK2 Degrader 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of CDK2 degrader 5, a molecule designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) for cancer research.[1][2] Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information
This compound is a key tool in the study of cell cycle regulation and for the development of novel cancer therapeutics.[1][2] Below are its key chemical properties.
| Parameter | Value | Reference |
| Molecular Weight | 497.54 g/mol | [1][3] |
| Formula | C₂₉H₂₇N₃O₅ | [1][3] |
| CAS Number | 2923574-11-0 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | |
| Solubility | Soluble in DMSO (50 mg/mL or 100.49 mM) | [1][3] |
Experimental Protocols
Reconstitution of this compound
This protocol details the preparation of a concentrated stock solution of this compound. It is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO), which can then be further diluted in aqueous buffers for specific experimental needs.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened to avoid hygroscopic effects[1][4]
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for a minimum of 20 minutes to prevent condensation.
-
Solvent Calculation: Determine the required volume of DMSO based on the desired final stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, use the following calculation:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (497.54 g/mol * 0.01 mol/L)) * 1,000,000 µL/L ≈ 201.0 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to aid dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for short intervals until the solution is clear.[1][3]
-
Visual Inspection: Visually inspect the solution to confirm that the compound has completely dissolved and the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots as recommended in the storage guidelines below.
Stock Solution Dilution Table
The following table provides pre-calculated volumes of DMSO needed to prepare common stock solution concentrations from 1 mg, 5 mg, and 10 mg of solid this compound.[1][3]
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.0099 mL |
| 5 mg | 10.0494 mL | |
| 10 mg | 20.0989 mL | |
| 5 mM | 1 mg | 0.4020 mL |
| 5 mg | 2.0099 mL | |
| 10 mg | 4.0198 mL | |
| 10 mM | 1 mg | 0.2010 mL |
| 5 mg | 1.0049 mL | |
| 10 mg | 2.0099 mL |
Storage and Handling
Proper storage and handling are essential to maintain the stability and activity of this compound.
| Form | Storage Condition | Duration | Reference |
| Unreconstituted Solid | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution in DMSO | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] |
Handling Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1]
-
Hygroscopic DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly impact the solubility of the product. Use newly opened DMSO for the best results.[1][4]
-
Aqueous Solutions: The solubility of this compound in aqueous solutions is limited. When diluting the DMSO stock solution into aqueous buffers for assays, ensure the final DMSO concentration is compatible with the experimental system and does not exceed a level that may affect cell viability or assay performance.
Experimental Workflow and Signaling Pathway
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Targeted Protein Degradation Signaling Pathway
Caption: Mechanism of CDK2 degradation by a bifunctional degrader.
References
Application Notes and Protocols for In Vivo Administration of CDK2 Degrader 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and administration of CDK2 degrader 5, a potent and selective heterobifunctional degrader of Cyclin-Dependent Kinase 2 (CDK2). The protocols outlined below are intended to serve as a guide for preclinical evaluation in xenograft models of cancer.
Overview
This compound has demonstrated significant anti-tumor activity in preclinical models of cancers with Cyclin E1 (CCNE1) amplification. This degrader mediates the degradation of CDK2, leading to cell cycle arrest and tumor growth inhibition. The following sections detail the quantitative efficacy data, recommended experimental protocols, and the underlying signaling pathway.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in multiple xenograft models. The key quantitative data are summarized in the tables below.
Table 1: In Vivo Efficacy of this compound in HCC1569 Xenograft Model
| Dose (mg/kg) | Schedule | Tumor Growth Inhibition (TGI) | Regression | Biomarker Modulation |
| 30 | BID | 95% (p = 0.025) | - | Sustained >90% CDK2 degradation and pRB inhibition |
| 50 | BID | - | 5% (p < 0.001) | Sustained >90% CDK2 degradation and pRB inhibition |
Table 2: In Vivo Efficacy of this compound in MKN1 Xenograft Model
| Dose (mg/kg) | Schedule | Tumor Growth Inhibition (TGI) | Regression | Biomarker Modulation |
| 50 | BID | Tumor Stasis | - | >90% CDK2 degradation and pRB inhibition[1] |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in HCC1569 and MKN1 xenograft models.
Formulation Preparation
A common formulation for the in vivo administration of this compound is as follows:
-
Vehicle: 10% DMSO in 90% (20% SBE-β-CD in saline)
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile container, prepare the 20% SBE-β-CD in saline solution.
-
Add the this compound/DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration.
-
Vortex the final formulation until it is a clear solution. It is recommended to prepare the formulation fresh daily.
-
HCC1569 Xenograft Model Protocol
-
Cell Line: HCC1569 (human breast carcinoma, CCNE1-amplified)
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Implantation:
-
Culture HCC1569 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth using caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Administer this compound or vehicle control via oral gavage (PO).
-
Dosing volume is typically 10 mL/kg.
-
Follow the dosing schedule as outlined in Table 1 (e.g., 30 or 50 mg/kg BID).
-
The duration of the study should be determined by ethical guidelines and tumor growth in the control group (typically 21-28 days).
-
-
Efficacy and Biomarker Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis to assess CDK2 degradation and pRB inhibition via methods such as Western blot or immunohistochemistry.
-
MKN1 Xenograft Model Protocol
-
Cell Line: MKN1 (human gastric adenocarcinoma, CCNE1-amplified)
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Implantation:
-
Culture MKN1 cells under standard conditions.
-
Harvest cells and resuspend in serum-free medium.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth and initiate treatment as described for the HCC1569 model.
-
-
Dosing and Administration:
-
Administer this compound or vehicle control as described for the HCC1569 model, following the dosing schedule in Table 2 (e.g., 50 mg/kg BID).
-
-
Efficacy and Biomarker Analysis:
-
Conduct efficacy and biomarker analysis as described for the HCC1569 model.
-
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway
The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
References
Measuring CDK2 Degradation After Compound 5 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Traditional approaches have focused on the development of small molecule inhibitors that block the catalytic activity of CDK2. However, a newer and increasingly promising strategy is targeted protein degradation, which utilizes bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to induce the selective degradation of a target protein.[2][3]
This document provides detailed application notes and protocols for measuring the degradation of CDK2 in response to treatment with a hypothetical PROTAC, herein referred to as "Compound 5". This compound is designed to specifically recruit an E3 ubiquitin ligase to CDK2, leading to its ubiquitination and subsequent degradation by the proteasome. The methodologies described are essential for characterizing the efficacy and mechanism of action of such targeted protein degraders.
Signaling Pathway of Compound 5-Mediated CDK2 Degradation
Compound 5 is a heterobifunctional molecule composed of a ligand that binds to CDK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). The binding of Compound 5 to both CDK2 and the E3 ligase brings the two proteins into close proximity, forming a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK2. The polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome.[5]
Caption: Compound 5-mediated CDK2 degradation pathway.
Quantitative Data Presentation
The efficacy of a CDK2 degrader like Compound 5 is typically assessed by its ability to reduce cellular CDK2 levels. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Time-course and dose-response experiments are crucial for characterizing these parameters.
Table 1: Dose-Response of CDK2 Degradation by Compound 5
This table summarizes the percentage of CDK2 degradation in a cancer cell line (e.g., OVCAR-3) after 24 hours of treatment with varying concentrations of Compound 5, as determined by Western Blot analysis.
| Compound 5 Concentration (nM) | % CDK2 Degradation (± SD) |
| 0 (Vehicle) | 0 ± 0 |
| 1 | 15 ± 4 |
| 10 | 45 ± 6 |
| 50 | 78 ± 5 |
| 100 | 92 ± 3 |
| 250 | 95 ± 2 |
| 500 | 96 ± 2 |
| 1000 | 95 ± 3 |
From this data, a DC50 value can be calculated, which for this hypothetical dataset would be approximately 12 nM. The Dmax is approximately 96%.
Table 2: Time-Course of CDK2 Degradation by Compound 5
This table shows the kinetics of CDK2 degradation in a cancer cell line treated with a fixed concentration (e.g., 100 nM) of Compound 5.
| Time (hours) | % CDK2 Degradation (± SD) |
| 0 | 0 ± 0 |
| 2 | 25 ± 5 |
| 4 | 55 ± 7 |
| 8 | 80 ± 6 |
| 16 | 90 ± 4 |
| 24 | 92 ± 3 |
| 48 | 85 ± 5 |
This data indicates that significant degradation occurs within the first few hours of treatment, with maximal degradation achieved around 24 hours. The slight recovery at 48 hours could be due to new protein synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Measuring CDK2 Degradation
This protocol is used to quantify the amount of CDK2 protein in cell lysates after treatment with Compound 5.
Caption: Experimental workflow for Western Blotting.
Materials:
-
Cell line of interest (e.g., OVCAR-3, HeLa)
-
Compound 5
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CDK2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Compound 5 (for dose-response) or a fixed concentration for different time points (for time-course). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against CDK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the blotting procedure for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the CDK2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.
-
Immunoprecipitation (IP) to Detect CDK2 Ubiquitination
This protocol is used to confirm that Compound 5 induces the ubiquitination of CDK2, a key step in its degradation.
Caption: Workflow for Immunoprecipitation of Ubiquitinated CDK2.
Materials:
-
Materials from the Western Blotting protocol
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer (a milder buffer than RIPA, e.g., containing 1% Triton X-100)
-
Anti-CDK2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-ubiquitin antibody for Western Blotting
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer)
Procedure:
-
Cell Treatment:
-
Treat cells with Compound 5 and a vehicle control.
-
Co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the Compound 5 treatment. This will allow ubiquitinated CDK2 to accumulate.
-
-
Cell Lysis:
-
Lyse cells in IP Lysis Buffer as described in the Western Blotting protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-CDK2 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads three to five times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Perform Western Blotting on the eluted samples as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on CDK2. A high molecular weight smear will indicate ubiquitination.
-
The membrane can also be probed with an anti-CDK2 antibody to confirm the successful immunoprecipitation of CDK2.
-
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to effectively measure and characterize the degradation of CDK2 induced by targeted protein degraders like Compound 5. By employing these methodologies, scientists can gain valuable insights into the potency, kinetics, and mechanism of action of novel therapeutic compounds, thereby accelerating the drug development process for CDK2-dependent diseases.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle–Dependent Degradation of CDK2 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK2 Degrader 5 for Inducing G1 Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its aberrant activity is frequently observed in various cancers, making it a compelling therapeutic target. Traditional kinase inhibitors often face challenges with selectivity and the development of resistance. CDK2 degrader 5, also known as Cpd 5, is a heterobifunctional degrader that offers an alternative therapeutic strategy by inducing the ubiquitination and subsequent proteasomal degradation of CDK2. This approach not only ablates the enzymatic activity of CDK2 but also its scaffolding functions, potentially leading to a more profound and sustained anti-proliferative effect. These application notes provide a summary of the available data on this compound and detailed protocols for its use in studying G1 phase arrest.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule consisting of a ligand that binds to CDK2 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between CDK2 and the E3 ligase, leading to the polyubiquitination of CDK2 and its subsequent degradation by the proteasome. The degradation of CDK2 prevents the phosphorylation of its downstream substrates, such as the retinoblastoma protein (pRb), thereby blocking the G1 to S phase transition and inducing cell cycle arrest in the G1 phase.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound (Cpd 5).
Table 1: In Vitro Degradation Efficiency
| Compound Name | Assay | Metric | Value | Cell Line | Reference |
| This compound (compound 12) | HiBiT Assay | Dmax | >50% and ≤80% | Not specified | [1] |
| CDK2 degrader Cpd 1 | Western Blot | DC50 | <10 nM | TOV21G | [2] |
| CDK2 degrader Cpd 1 | Western Blot | Dmax | >90% | TOV21G | [2] |
Table 2: In Vivo Efficacy
| Compound Name | Animal Model | Dosing | % CDK2 Degradation | % pRB Inhibition | Reference |
| CDK2 degrader Cpd 5 | HCC1569 xenograft | 30 and 50 mpk BID | >90% (sustained) | >90% (sustained) | [3] |
| CDK2 degrader Cpd 5 | MKN1 xenograft | 50 mpk BID | >90% | >90% | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inducing G1 phase arrest.
Protocol 1: Western Blot Analysis of CDK2 Degradation and Pathway Inhibition
This protocol is for the detection of CDK2 and phosphorylated Retinoblastoma protein (p-pRb) levels in cells treated with this compound.
Materials:
-
This compound (Cpd 5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK2 (e.g., Proteintech #10122-1-AP, dilution 1:2000)[4]
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound (Cpd 5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
-
References
Application Notes and Protocols for the Evaluation of CDK2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is implicated in the proliferation of various cancer cells, making it a compelling therapeutic target.[2] The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent therapeutic strategy to eliminate CDK2 protein rather than just inhibiting its kinase activity.[3][4] This approach can lead to a more profound and sustained pharmacological effect.
These application notes provide a comprehensive guide for the preclinical evaluation of CDK2 degraders, outlining key in vitro and in vivo experiments to characterize their efficacy and mechanism of action.
Key Experimental Workflow
The evaluation of a novel CDK2 degrader typically follows a multi-step process, from initial in vitro characterization to in vivo efficacy studies. This workflow ensures a thorough understanding of the degrader's potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for the preclinical evaluation of a CDK2 degrader.
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in driving the cell from the G1 phase into the S phase of the cell cycle.[1] This is primarily achieved through the phosphorylation of the Retinoblastoma protein (Rb), which releases the E2F transcription factor to activate genes required for DNA replication.[1][2] Degradation of CDK2 is expected to induce cell cycle arrest at the G1/S boundary.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint of the cell cycle.
In Vitro Experimental Protocols
Western Blot for CDK2 Degradation
Objective: To determine the dose- and time-dependent degradation of CDK2 in cancer cell lines following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., CCNE1-amplified ovarian or breast cancer cell lines) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK2 degrader (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the CDK2 band intensity to the loading control.
-
Calculate the percentage of CDK2 degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of CDK2 degradation on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the CDK2 degrader. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK2 degradation on cell cycle progression.[6]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and treat with the CDK2 degrader at concentrations around the IC50 value for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and then incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
In Vivo Experimental Protocol
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the CDK2 degrader in a preclinical in vivo model.[7][8]
Protocol:
-
Cell Implantation:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the CDK2 degrader via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group should receive the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumor and plasma samples for pharmacodynamic (PD) and pharmacokinetic (PK) analysis, respectively.
-
-
Data Analysis:
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different compounds or treatment conditions.
Table 1: In Vitro Activity of CDK2 Degrader-1
| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Cycle Arrest (Phase) |
| OVCAR-3 | 10 | >90 | 25 | G1 |
| MCF-7 | 50 | >85 | 120 | G1 |
| HCT116 | >1000 | <20 | >2000 | None |
Table 2: In Vivo Efficacy of CDK2 Degrader-1 in OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | TGI (%) at Day 21 | Mean Tumor CDK2 Degradation (%) |
| Vehicle | - | QD | 0 | 0 |
| Degrader-1 | 25 | QD | 65 | 75 |
| Degrader-1 | 50 | QD | 88 | >90 |
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 6. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 8. crownbio.com [crownbio.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CDK2 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of degradation with CDK2 degraders, with a specific focus on "CDK2 degrader 5." The information is tailored for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
FAQs: this compound Not Showing Degradation
Q1: I am using this compound in my experiments, but I am not observing any degradation of CDK2. What are the potential reasons for this?
A1: Several factors could contribute to the lack of CDK2 degradation. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. Key possibilities include:
-
Compound Integrity and Handling: The stability and proper handling of the degrader are crucial.
-
Experimental Conditions: Suboptimal concentrations, incubation times, or assay methods can lead to a failure to observe degradation.
-
Cellular Factors: The specific cell line used may lack essential components of the degradation machinery, or cellular processes may be counteracting the degradation.
Q2: What is the mechanism of action for this compound, and how does this impact troubleshooting?
A2: this compound is a heterobifunctional degrader, also known as a PROTAC (Proteolysis Targeting Chimera).[1] Its mechanism involves simultaneously binding to CDK2 and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to tag CDK2 with ubiquitin, marking it for degradation by the proteasome.[2] Understanding this pathway is critical for troubleshooting, as a failure at any step—from target binding to proteasomal degradation—will result in a lack of efficacy.
Q3: The product information for this compound mentions a Dmax of >50% and ≤80% in a HiBiT Assay. What does this mean, and why might I not be achieving this?
A3: Dmax represents the maximum percentage of protein degradation observed at the optimal concentration of the degrader.[3] A Dmax of >50% and ≤80% indicates that under ideal conditions in a specific assay (the HiBiT assay), this compound can reduce CDK2 levels by that amount.[3] Reasons for not achieving this in your experiments could include using a different cell line, variations in experimental protocol from the one used to establish the Dmax, or issues with compound potency.
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to identifying and resolving common issues when CDK2 degradation is not observed.
Step 1: Verify Compound Integrity and Handling
Proper storage and handling are critical for the activity of any small molecule.
| Parameter | Recommendation | Rationale |
| Storage | Store the solid compound and stock solutions at -20°C or -80°C.[3] | Prevents chemical degradation. |
| Solubility | Prepare a concentrated stock solution in a suitable solvent like DMSO.[4] | Ensures the compound is fully solubilized before dilution into aqueous media. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][4] | Repeated freezing and thawing can lead to compound degradation and precipitation. |
Step 2: Optimize Experimental Parameters
Fine-tuning your experimental conditions is often necessary to observe optimal degradation.
A. Dose-Response and the "Hook Effect"
A common phenomenon with PROTACs is the "hook effect," where degradation is observed at lower concentrations but is reduced at higher concentrations.[5] This occurs because at high concentrations, the PROTAC can form separate binary complexes with CDK2 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[5]
-
Recommended Experiment: Perform a detailed dose-response curve with a broad range of concentrations, including low nanomolar to high micromolar concentrations.
B. Time-Course of Degradation
Protein degradation is a dynamic process influenced by the rates of both degradation and new protein synthesis.
-
Recommended Experiment: Conduct a time-course experiment, treating cells with an effective concentration of this compound and harvesting samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). This will help identify the optimal time window for observing maximal degradation before new protein synthesis may compensate.
Step 3: Validate the Biological System
The cellular context plays a pivotal role in the success of a PROTAC.
A. E3 Ligase Expression
This compound requires a specific E3 ligase to function. While the specific E3 ligase for this compound is not publicly disclosed, common E3 ligases recruited by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6][7]
-
Recommended Experiment: Confirm the expression of relevant E3 ligases (e.g., CRBN, VHL) in your cell line of choice via Western blot or qPCR. If the expression is low or absent, consider using a different cell line known to have robust expression of these ligases.
B. Proteasome Function
The final step in the degradation pathway is the proteasome.
-
Recommended Experiment: Include a positive control for proteasome-mediated degradation. Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A "rescue" of CDK2 levels (i.e., a decrease in degradation) in the presence of the proteasome inhibitor confirms that the degradation pathway is active.
Step 4: Advanced Troubleshooting
If the above steps do not resolve the issue, more in-depth analysis of the molecular interactions may be necessary.
A. Target Engagement
Before degradation can occur, the degrader must bind to CDK2 within the cell.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to confirm target engagement in intact cells.[5] A successful degrader will bind to CDK2 and increase its thermal stability.
-
Protocol:
-
Treat cells with this compound at various concentrations, including a vehicle control.
-
Heat cell lysates at a range of temperatures to induce denaturation.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CDK2 in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
-
-
B. Ternary Complex Formation
The formation of a stable ternary complex between CDK2, the degrader, and the E3 ligase is essential for ubiquitination.
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP)
-
Rationale: Co-IP can be used to demonstrate the interaction between CDK2 and the E3 ligase in the presence of the degrader.
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and immunoprecipitate CDK2.
-
Perform a Western blot on the immunoprecipitated sample to detect the presence of the E3 ligase (e.g., CRBN or VHL).
-
An increased amount of the E3 ligase in the sample treated with the degrader suggests the formation of the ternary complex.
-
-
Experimental Protocols
Western Blot for CDK2 Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired amount of time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CDK2 overnight at 4°C. Incubate with a secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an appropriate chemiluminescent substrate and imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize CDK2 levels.
HiBiT Assay for CDK2 Degradation
The HiBiT assay is a sensitive, real-time method for quantifying protein levels.[8][9][10][11]
-
Cell Line: Use a cell line where CDK2 is endogenously tagged with the HiBiT peptide.
-
Plating: Plate the HiBiT-CDK2 cells in a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Lytic Measurement: At desired time points, add a lytic reagent containing the LgBiT protein and a luciferase substrate.
-
Detection: Measure luminescence using a plate reader. A decrease in luminescence corresponds to a decrease in HiBiT-CDK2 levels.
Visualizations
Caption: Mechanism of action for a CDK2 degrader (PROTAC).
Caption: Troubleshooting workflow for lack of CDK2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promega.com [promega.com]
- 11. jove.com [jove.com]
CDK2 degrader 5 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CDK2 Degrader 5. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical molecule designed to selectively target Cyclin-Dependent Kinase 2 (CDK2) for degradation. It is part of a class of molecules known as proteolysis-targeting chimeras (PROTACs) or molecular glues. These molecules function by binding to both CDK2 and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome. This targeted degradation approach offers a different therapeutic strategy compared to traditional kinase inhibitors which only block the enzyme's activity.
Q2: What are the expected on-target effects of this compound?
By degrading CDK2, the compound is expected to induce cell cycle arrest, particularly at the G1/S transition, and inhibit cell proliferation in cell lines where CDK2 activity is a key driver of the cell cycle. A primary downstream marker of CDK2 activity is the phosphorylation of the Retinoblastoma (RB) protein. Treatment with this compound should lead to a significant reduction in phosphorylated RB.
Q3: What are the potential off-target effects of this compound?
While this compound is designed for selectivity, off-target effects are a possibility and a critical aspect of its characterization. Potential off-targets can be broadly categorized into two types:
-
Other Cyclin-Dependent Kinases (CDKs): Due to the high structural similarity among the ATP-binding sites of CDKs, there is a potential for cross-reactivity with other family members such as CDK1, CDK4, CDK5, CDK6, CDK7, and CDK9.[1] Inhibition or degradation of these kinases can lead to unintended cellular effects and toxicities. For instance, inhibition of CDK1 can be particularly toxic.[1]
-
Other Proteins (Non-CDKs): The degrader molecule itself, or the ternary complex it forms, could interact with other cellular proteins, leading to their unintended degradation or modulation.
It is important to note that specific off-target data for "this compound" is not publicly available. However, studies on other CDK2 degraders, such as TMX-2172, have shown that high selectivity for CDK2 and CDK5 over other CDKs can be achieved.[1]
Troubleshooting Guide
Problem 1: No or low degradation of CDK2 observed.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for CDK2 degradation in your specific cell line. The reported Dmax for a similar compound, this compound (compound 12), is between 50% and 80%.[2][3][4] |
| Cell Line Resistance | The expression levels of the specific E3 ligase recruited by the degrader can vary between cell lines. Confirm the presence of the required E3 ligase (e.g., Cereblon or VHL) in your cell model. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome, which is essential for the degradation process. A proteasome inhibitor like MG132 can be used as a positive control to confirm proteasome-dependent degradation. |
| Experimental Timing | Perform a time-course experiment to determine the optimal treatment duration for observing maximal CDK2 degradation. |
Problem 2: Significant off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations can lead to non-specific binding and off-target effects. Use the lowest effective concentration that achieves significant CDK2 degradation. |
| "Hook Effect" | For PROTACs, excessively high concentrations can sometimes lead to reduced degradation efficiency due to the formation of binary complexes instead of the productive ternary complex. A bell-shaped dose-response curve is indicative of this effect. |
| Off-target Kinase Degradation | Perform a broad kinase profiling or a proteomics study to identify which other kinases or proteins are being degraded.[5] This will help in understanding the observed phenotype. |
| Cellular Context | The off-target profile may be cell-type specific. Consider validating key off-target effects in a different cell line. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at various concentrations for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody against CDK2. An increase in the amount of soluble CDK2 at higher temperatures in the treated samples compared to the vehicle control indicates target engagement.
Washout Experiment to Assess Durability of Degradation
This experiment determines how long the degradation effect persists after the compound is removed.
Protocol:
-
Treatment: Treat cells with this compound for a duration sufficient to induce significant degradation.
-
Washout: Remove the medium containing the degrader, wash the cells multiple times with fresh, compound-free medium.
-
Time-course: Culture the cells in fresh medium and harvest them at different time points post-washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the cell lysates by Western blot to monitor the re-synthesis and recovery of CDK2 protein levels over time.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for low CDK2 degradation.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
Technical Support Center: CDK2 Degrader 5
Welcome to the technical support center for CDK2 degrader 5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to selectively induce the degradation of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by simultaneously binding to CDK2 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination of CDK2 and its subsequent degradation by the proteasome. This targeted protein degradation mechanism makes it a valuable tool for cancer research.[1]
Q2: Why does this compound have poor aqueous solubility?
A2: Like many PROTACs, this compound has a high molecular weight (497.54 g/mol ) and a complex, lipophilic structure.[3][4] These characteristics are inherent to its design, which requires linking a CDK2-binding moiety to an E3 ligase ligand.[5][6] Such molecules often fall "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of a drug, and tend to have low aqueous solubility.[5][7]
Q3: What are the common consequences of poor solubility in my experiments?
A3: Poor solubility of this compound can lead to several experimental issues, including:
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous buffers or cell culture media from a concentrated DMSO stock.[5][8]
-
Inaccurate Dosing: Undissolved compound can lead to an overestimation of the actual concentration being used in an assay.[5]
-
Reduced Potency: Only the dissolved fraction of the degrader is active, so precipitation can result in an underestimation of its true efficacy (e.g., higher DC50 values).[5]
-
Poor Bioavailability: In cellular and in vivo studies, low solubility limits the amount of compound that can cross cell membranes and reach its intracellular target.[5][9]
-
Lack of Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent and unreliable results.[5]
Q4: How can I confirm that the observed degradation of CDK2 is proteasome-dependent?
A4: To verify that CDK2 degradation is mediated by the proteasome, you can perform a co-treatment experiment. Treat your cells with both this compound and a proteasome inhibitor, such as MG132. If the degradation of CDK2 is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.[8]
Troubleshooting Guide: Improving the Solubility of this compound
This guide provides systematic steps to address solubility issues with this compound in your experiments.
Initial Stock Solution Preparation
Problem: Difficulty dissolving this compound powder to create a high-concentration stock solution.
Solution:
-
Use Anhydrous DMSO: this compound is soluble in DMSO up to 50 mg/mL (100.49 mM).[3][4] It is crucial to use fresh, anhydrous DMSO as the compound is hygroscopic, and water content can significantly impact solubility.[3]
-
Employ Physical Dissolution Aids:
-
Visual Inspection: After dissolution, carefully inspect the solution for any visible precipitate before proceeding with dilutions.
Working Solution Preparation (Aqueous Buffers/Media)
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media).
Solutions:
-
Minimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[8]
-
Utilize Co-solvents and Formulation Strategies: For challenging dilutions, consider using co-solvents or specific formulations.[8]
-
Formulation with SBE-β-CD: A clear solution of ≥ 2.5 mg/mL (5.02 mM) can be achieved with a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline).[3][4]
-
Formulation with Corn Oil: For in vivo studies, a clear solution of ≥ 2.5 mg/mL (5.02 mM) can be prepared using 10% DMSO and 90% corn oil.[3][4]
-
-
Stepwise Dilution: When diluting, add the aqueous buffer to the DMSO stock solution slowly while vortexing to avoid abrupt changes in solvent polarity that can cause precipitation.[8]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Molarity | Observations |
| DMSO | 50 mg/mL | 100.49 mM | Ultrasonic assistance may be needed.[3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.02 mM | Clear solution.[3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.02 mM | Clear solution.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2010 mL of DMSO to 1 mg of powder).[3]
-
If the powder does not readily dissolve, sonicate the vial for 5-15 minutes.[3][8]
-
Gentle warming at 37°C for 5-10 minutes can also be applied.[3]
-
Visually confirm that the solution is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol 2: Preparation of Aqueous Working Solutions with SBE-β-CD
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile tube, add 1 part of the this compound DMSO stock solution.
-
Slowly add 9 parts of the 20% SBE-β-CD in saline solution to the DMSO stock while vortexing.
-
Continue to vortex for 1-2 minutes to ensure a homogenous and clear solution.
-
This will result in a final formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) with a this compound concentration of 2.5 mg/mL.[3][4]
-
Perform further dilutions in your final assay medium as required, ensuring the final DMSO concentration remains low.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: CDK2 Degrader 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 degrader 5.
Stability and Storage in DMSO
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Quantitative Data Summary: Stability of this compound in DMSO
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -20°C | 1 month | For short-term storage. |
| -80°C | 6 months | Recommended for long-term storage. |
Best Practices for Preparing and Storing DMSO Stock Solutions:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water content can significantly impact the solubility and stability of the degrader. Always use newly opened, anhydrous DMSO for preparing stock solutions.
-
Dissolution: this compound is soluble in DMSO at 50 mg/mL, though it may require sonication to fully dissolve.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the DMSO stock solution into single-use volumes before freezing.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Problem 1: No or Low Degradation of CDK2
| Possible Cause | Recommended Solution |
| Compound Instability | Ensure the stock solution has been stored correctly and is within the recommended stability period. Prepare fresh dilutions in media for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for CDK2 degradation in your specific cell line. A broad concentration range (e.g., 1 nM to 10 µM) is a good starting point. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. Test a wider range of concentrations, including lower ones, to identify the optimal degradation window. |
| Insufficient Incubation Time | The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Low E3 Ligase Expression | This compound likely utilizes an E3 ligase for its mechanism of action. Confirm the expression of relevant E3 ligases (e.g., Cereblon, VHL) in your cell line via Western blot or qPCR. |
| Poor Cell Permeability | While designed to be cell-permeable, issues can arise. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects on cell membranes. |
| Cell Line Specificity | The cellular machinery required for PROTAC-mediated degradation can vary between cell lines. If possible, test the degrader in a different cell line known to be sensitive to CDK2 inhibition or degradation. |
Problem 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| High Compound Concentration | High concentrations of the degrader can lead to off-target effects and general cytotoxicity. Use the lowest effective concentration that achieves significant CDK2 degradation. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is not exceeding 0.1%, as higher concentrations can be toxic to cells. |
| Off-Target Degradation | While designed to be specific for CDK2, off-target degradation of other proteins can occur. Perform proteomic studies to assess the selectivity of the degrader. Additionally, consider using a negative control compound that does not bind to the E3 ligase to distinguish between target-specific and off-target effects. |
| Phenotype is not due to Degradation | The observed phenotype might be due to the inhibitor component of the PROTAC and not the degradation of CDK2. Use a non-degrading control molecule (e.g., one with a mutated E3 ligase binder) to confirm that the biological effect is due to protein degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: A good starting point for a dose-response experiment is a wide concentration range, for example, from 1 nM to 10 µM. This will help determine the optimal concentration for CDK2 degradation in your specific experimental setup and identify any potential "hook effect".
Q2: How can I confirm that the observed phenotype is due to CDK2 degradation and not just inhibition?
A2: To confirm that the biological effects are a result of protein degradation, it is essential to use appropriate controls. A non-degrading control, which contains the CDK2 binder and the linker but has a modification that prevents it from binding to the E3 ligase, is ideal. If the non-degrading control does not produce the same phenotype as this compound, it suggests the effect is due to degradation.
Q3: What are the expected cellular phenotypes after successful degradation of CDK2?
A3: Degradation of CDK2 is expected to induce cell cycle arrest, primarily at the G1/S transition, and inhibit cell proliferation.[1] The specific phenotype can be cell-type dependent.
Q4: Can this compound affect the degradation of other cyclin-dependent kinases?
A4: While designed to be selective for CDK2, some PROTACs can exhibit off-target effects on other structurally similar kinases.[2] It is advisable to check the protein levels of other relevant CDKs, such as CDK1, CDK4, and CDK6, by Western blot to assess the selectivity of this compound in your system.
Experimental Protocols
Western Blotting for CDK2 Degradation
This protocol outlines the steps to assess the degradation of CDK2 in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 (a dilution of 1:1000 is a common starting point, but should be optimized) overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of CDK2 degradation.
-
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: Simplified CDK2 Signaling Pathway and Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
References
Technical Support Center: Overcoming Resistance to CDK2 Degrader 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CDK2 degrader 5 in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional small molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2). It functions by simultaneously binding to CDK2 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK2, marking it for degradation by the proteasome. While the specific E3 ligase recruited by this compound is not definitively published, many CDK degraders utilize the Cereblon (CRBN) E3 ligase.[1][2] The degradation of CDK2 leads to cell cycle arrest, particularly at the G1/S transition, and can induce apoptosis in cancer cells dependent on CDK2 activity.
Q2: What are the common reasons for observing reduced efficacy or resistance to this compound?
Resistance to PROTACs like this compound can arise from several mechanisms:
-
Target Protein Mutations: Alterations in the CDK2 gene that prevent the binding of the degrader.
-
E3 Ligase Complex Alterations: Mutations in or downregulation of the components of the recruited E3 ligase complex (e.g., CRBN, DDB1) can impair the formation of the ternary complex (CDK2-degrader-E3 ligase) and subsequent degradation.[1]
-
Compensatory Pathway Upregulation: Cancer cells can develop resistance by upregulating parallel or redundant signaling pathways. In the context of CDK2 degradation, this often involves the increased activity of other CDKs, such as CDK1 or CDK4, which can compensate for the loss of CDK2 function and maintain cell cycle progression.[3][4][5][6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump the degrader out of the cell, reducing its intracellular concentration and efficacy.
-
Impaired Proteasome Function: Although less common, mutations or inhibition of the proteasome can prevent the degradation of ubiquitinated CDK2.
Q3: How can I determine if my cells have developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve. This is quantified by an increase in the half-maximal degradation concentration (DC50) and a decrease in the maximum degradation level (Dmax) in the resistant cell line compared to the parental, sensitive cell line. A significant increase in the half-maximal inhibitory concentration (IC50) in cell viability assays is also a key indicator of resistance.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No or reduced CDK2 degradation observed.
Possible Cause 1.1: Suboptimal experimental conditions.
-
Troubleshooting:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration range for CDK2 degradation. PROTACs can exhibit a "hook effect" where degradation is less efficient at very high concentrations.
-
Time Course: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal CDK2 degradation.
-
Cell Density: Ensure consistent and optimal cell seeding density, as this can affect cellular uptake and response to the degrader.
-
Possible Cause 1.2: Ineffective ternary complex formation.
-
Troubleshooting:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to verify the formation of the CDK2-degrader-E3 ligase ternary complex. Pull down the E3 ligase (e.g., CRBN) and blot for CDK2, or vice versa. A lack of interaction suggests a problem with ternary complex formation. (See Experimental Protocols Section IV.B).
-
E3 Ligase Expression: Check the expression levels of the recruited E3 ligase (e.g., CRBN) and its associated proteins (e.g., DDB1) in your cell line by Western blot. Low or absent expression will impair degradation.
-
Possible Cause 1.3: Acquired resistance in the cell line.
-
Troubleshooting:
-
Generate Resistant Line: If you suspect acquired resistance, generate a resistant cell line by long-term culture with increasing concentrations of this compound. (See Experimental Protocols Section IV.A).
-
Sequencing: Sequence the CDK2 and E3 ligase genes in the resistant cells to identify potential mutations that may interfere with degrader binding or ternary complex formation.
-
Compare with Sensitive Cells: Perform side-by-side experiments with the parental (sensitive) cell line to confirm that the lack of degradation is specific to the resistant cells.
-
Problem 2: Cells are resistant to this compound-induced cell death, despite efficient CDK2 degradation.
Possible Cause 2.1: Upregulation of compensatory pathways.
-
Troubleshooting:
-
Western Blot Analysis: Profile the expression and activity of other cell cycle-related proteins, particularly other CDKs (e.g., CDK1, CDK4) and their corresponding cyclins. An increase in the levels or activity of these proteins may indicate a compensatory mechanism.
-
Combination Therapy: Test the effect of combining this compound with inhibitors of the identified compensatory pathways (e.g., a CDK4/6 inhibitor if CDK4 is upregulated).
-
Quantitative Proteomics: For a comprehensive analysis, perform quantitative proteomics to identify global changes in protein expression in resistant cells compared to sensitive cells.
-
Possible Cause 2.2: Alterations in downstream signaling.
-
Troubleshooting:
-
Phospho-protein Analysis: Examine the phosphorylation status of key CDK2 substrates, such as Rb, even if CDK2 is degraded. Persistent phosphorylation of these substrates may indicate that other kinases are compensating for the loss of CDK2.
-
Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry. If cells are not arresting at the G1/S checkpoint as expected, it further suggests that compensatory mechanisms are overriding the effect of CDK2 loss. (See Experimental Protocols Section IV.E).
-
III. Data Presentation
The following tables present illustrative quantitative data for this compound in a sensitive parental cell line and a derived resistant cell line.
Table 1: Degradation Parameters of this compound
| Cell Line | DC50 (nM) | Dmax (%) |
| Parental (Sensitive) | 25 | 85 |
| Resistant | 250 | 40 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cell Viability (IC50) of this compound
| Cell Line | IC50 (nM) |
| Parental (Sensitive) | 50 |
| Resistant | >1000 |
IC50: Half-maximal inhibitory concentration.
Table 3: Protein Expression Changes in Resistant Cells (Illustrative)
| Protein | Change in Resistant vs. Sensitive Cells |
| CDK2 | Baseline levels similar |
| CRBN | 50% decrease |
| CDK1 | 2-fold increase |
| Cyclin A2 | 1.5-fold increase |
| p-Rb (S780) | No significant change after treatment |
IV. Experimental Protocols
A. Generation of Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Continue this stepwise increase in concentration over several months.
-
Isolation: Isolate and expand single clones that are capable of growing in high concentrations of the degrader.
-
Validation: Confirm resistance by determining the DC50 and IC50 values and comparing them to the parental cell line.
B. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Plate cells and treat with this compound (at a concentration that gives maximal degradation) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to prevent degradation of the complex. Include a vehicle-treated control.
-
Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or CDK2 overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze by Western blotting using antibodies against CDK2 and the E3 ligase.
C. In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.
-
Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate CDK2 using an anti-CDK2 antibody.
-
Western Blot: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated CDK2.
D. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
E. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Visualizations
Signaling Pathways
Caption: CDK2 signaling, degradation by this compound, and resistance mechanisms.
Experimental Workflows
Caption: Troubleshooting workflow for resistance to this compound.
Caption: Workflow for validating and investigating resistance mechanisms.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Genetic substitution of Cdk1 by Cdk2 leads to embryonic lethality and loss of meiotic function of Cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Genetic substitution of Cdk1 by Cdk2 leads to embryonic lethality and loss of meiotic function of Cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of CDK2 Degrader 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the in vivo toxicity of the CDK2 degrader, compound 5 (also referred to as Cpd 5).
Frequently Asked Questions (FAQs)
Q1: What is CDK2 degrader 5 and what is its mechanism of action?
This compound is a potent and selective heterobifunctional degrader of Cyclin-Dependent Kinase 2 (CDK2)[1]. As a Proteolysis Targeting Chimera (PROTAC), it is designed to induce the degradation of CDK2. It works by simultaneously binding to CDK2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome. This approach aims to eliminate the total protein, not just inhibit its enzymatic activity.
Q2: What are the potential on-target toxicities associated with CDK2 degradation?
The primary concern with targeting cell cycle proteins is the potential for toxicity in rapidly dividing normal tissues. Studies involving the degradation of CDK2 in adult mice using the dTAG system have shown microscopic changes in the testis[2]. This is a known potential on-target toxicity, as CDK2 has a role in meiosis. Researchers should be mindful of this and include careful histological examination of reproductive tissues in their in vivo studies.
Q3: How does the selectivity of this compound impact its toxicity profile?
Efforts to develop CDK2 inhibitors have faced challenges due to undesirable safety profiles from inhibiting off-target CDK isoforms, particularly the highly homologous CDK1, which can lead to significant toxicity[3][4][5]. This compound has been designed for high selectivity for CDK2 over other CDKs[6][7]. This selectivity is crucial for minimizing off-target toxicities. Proteome-wide analyses of similar selective CDK2 degraders have shown selective depletion of CDK2 without significant modulation of other CDKs or known neo-substrates of the recruited E3 ligase[8].
Q4: What are the common challenges in the in vivo delivery of this compound?
Like many PROTACs, this compound may face challenges with oral bioavailability[6]. The physicochemical properties of the degrader can impact its absorption and distribution. Additionally, the formulation of the degrader for in vivo administration is critical. Poorly optimized formulations can lead to formulation-related toxicity, such as injection site reactions, and may not achieve the necessary exposure for efficacy and target degradation[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected in vivo toxicity at efficacious doses (e.g., significant body weight loss, adverse clinical signs) | Off-target toxicity: The degrader may be affecting other proteins besides CDK2. | - Conduct a proteome-wide analysis to identify off-target effects.- Confirm the selectivity of the degrader in vitro against a panel of kinases.- If off-target effects are confirmed, medicinal chemistry efforts may be needed to improve selectivity. |
| On-target toxicity in sensitive tissues: Degradation of CDK2 in normal tissues may be causing the adverse effects. | - Perform thorough histopathological analysis of all major organs, with special attention to tissues with high cell proliferation rates and the testes.- Consider dose optimization and alternative dosing schedules to minimize exposure in sensitive tissues while maintaining anti-tumor efficacy. | |
| Formulation-related toxicity: The vehicle used to deliver the degrader may be causing the toxicity. | - Always include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation itself.- Test alternative, well-tolerated formulations. Common formulations for PROTACs with low water solubility include solutions with DMSO, PEG300, Tween 80, and corn oil, or suspensions in carboxymethyl cellulose[9]. | |
| Lack of in vivo efficacy despite in vitro potency | Poor pharmacokinetics (PK): The degrader may have low bioavailability, rapid clearance, or poor distribution to the tumor tissue. | - Perform a full PK study to determine the exposure of the degrader in plasma and tumor tissue.- If oral bioavailability is low, consider alternative routes of administration (e.g., intraperitoneal, intravenous).- Optimize the formulation to improve solubility and absorption. |
| Insufficient target engagement in vivo: The concentration of the degrader at the tumor site may not be sufficient to induce CDK2 degradation. | - Measure the levels of CDK2 and a downstream pharmacodynamic marker, such as phosphorylated Retinoblastoma protein (pRB), in tumor samples after treatment.- Correlate the level of target degradation and pathway inhibition with the observed anti-tumor activity. | |
| Inconsistent results between experiments | Variability in compound formulation and administration: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. | - Establish a standardized and reproducible protocol for the preparation of the dosing formulation.- Ensure accurate and consistent administration of the compound to the animals. |
| Animal model variability: Differences in the tumor growth rate or animal health can impact the study outcome. | - Use age- and weight-matched animals.- Closely monitor tumor growth and animal health throughout the study. |
Data Presentation
In Vivo Efficacy of CDK2 Degrader Cpd 5 in Xenograft Models
Note: Publicly available data on the in vivo toxicity of CDK2 degrader Cpd 5 is limited. The following table summarizes the available efficacy and pharmacodynamic data.
| Parameter | HCC1569 Xenograft Model | MKN1 Xenograft Model | Reference |
| Dose and Schedule | 30 and 50 mpk BID | 50 mpk BID | [1] |
| CDK2 Degradation | Sustained >90% | >90% | [1][3] |
| pRB Inhibition | Sustained 90% | 90% | [1][3] |
| Tumor Growth Inhibition (TGI) | 95% TGI at 30 mg/kg | Not specified | [1] |
| Tumor Regression | 5% regression at 50 mg/kg | Not specified | [1] |
Experimental Protocols
General Protocol for an In Vivo Toxicity Study of a CDK2 Degrader
Disclaimer: This is a generalized protocol and should be adapted based on the specific properties of this compound and institutional guidelines. A dedicated toxicology study with a more extensive set of endpoints would be required for regulatory submission.
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the study.
-
Grouping and Dosing:
-
Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid-dose, high dose). A typical group size is 5-10 animals.
-
Prepare the dosing formulation of this compound and the vehicle control.
-
Administer the degrader and vehicle via the intended clinical route (e.g., oral gavage) at a fixed volume based on body weight. The dosing frequency should be based on the degrader's pharmacokinetic profile (e.g., once or twice daily).
-
-
Observations:
-
Clinical Signs: Observe animals for any signs of toxicity, such as changes in activity, posture, breathing, and physical appearance, at least once daily.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily or twice weekly) throughout the study.
-
Food Consumption: Monitor food consumption as an indicator of animal health.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Blood Collection: Collect blood samples for hematology and clinical chemistry analysis.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, lungs, and testes).
-
Histopathology: Preserve organs in formalin for histopathological examination by a qualified veterinary pathologist.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK2 signaling pathway and mechanism of action of this compound.
Caption: A generalized workflow for in vivo toxicity studies of a PROTAC.
References
- 1. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK2 degrader 1 | CDK | 3036604-59-5 | Invivochem [invivochem.com]
Technical Support Center: CDK2 Degraders and the Hook Effect in Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 degraders. It specifically addresses the "hook effect," a common phenomenon observed in experiments involving ternary complex-forming degraders like PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of CDK2 degraders?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein, such as CDK2, at high concentrations of a degrader molecule (e.g., a PROTAC).[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[2] At excessively high concentrations, the degrader can form non-productive binary complexes with either the CDK2 target protein or the E3 ligase separately, which inhibits the formation of the productive ternary complex (CDK2-Degrader-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]
Q2: Why is understanding the hook effect critical for my experiments?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent CDK2 degrader might be incorrectly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies, and these can be skewed if the hook effect is not considered.[2]
Q3: What are the primary experimental readouts to characterize the hook effect?
A3: The key experimental readouts to characterize the hook effect are the DC50 and Dmax values obtained from a dose-response curve.[2]
-
DC50 (Half-maximal Degradation Concentration): The concentration of a degrader at which 50% of the target protein is degraded.[2]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.[2] A significant decrease in degradation after reaching the Dmax is a clear indicator of a pronounced hook effect.[3]
Q4: What factors can influence the magnitude of the hook effect?
A4: The magnitude of the hook effect can be influenced by several factors, including:
-
Binding Affinities: The relative binding affinities of the degrader for both the target protein (CDK2) and the E3 ligase.[2]
-
Cooperativity: The degree to which the binding of the degrader to one protein influences its affinity for the other. Positive cooperativity, where the formation of the ternary complex is favored over the binary complexes, can help mitigate the hook effect.
-
Linker Length and Composition (for PROTACs): The linker plays a crucial role in optimizing the orientation and proximity of CDK2 and the E3 ligase within the ternary complex.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my CDK2 degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a broad range of concentrations with smaller dilution steps (e.g., half-log dilutions) to accurately identify the optimal concentration for maximal degradation.[2]
-
Perform a Time-Course Experiment: Assess CDK2 degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation.[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the CDK2-degrader-E3 ligase ternary complex at various degrader concentrations.[4] Techniques like NanoBRET™, Co-Immunoprecipitation (Co-IP), or Surface Plasmon Resonance (SPR) can provide direct evidence and help correlate the hook effect with reduced ternary complex formation.[4][5]
-
Issue 2: My CDK2 degrader shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, leading to the formation of non-productive binary complexes.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Test a very broad range of concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the degrader is inactive, confirm that it can bind to both CDK2 and the recruited E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[4][5]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the degrader, potentially masking its true degradation potential.
-
Quantitative Data
The following tables summarize key quantitative parameters for representative CDK2 degraders.
Table 1: Degradation Potency of Selected CDK2 Degraders
| Degrader | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound F3 | Pomalidomide | 62 | >90 | PC-3 | [6] |
| (R)-CDK2 degrader 6 | Not Specified | 27.0 | >80 | Not Specified | [7] |
| CDK2 degrader 6 | Not Specified | 46.5 | >80 | Not Specified | [8] |
| CDK2 degrader 7 | Not Specified | 13 (MKN1), 17 (TOV21G) | >90 | MKN1, TOV21G | [7] |
| CDK2 degrader 5 | Not Specified | Not Specified | >50, ≤80 | Not Specified | [9] |
| CDK2 degrader 1 | Cereblon | Not Specified | >80 | Not Specified | [10] |
Table 2: Binding Affinities and Inhibitory Concentrations of Selected CDK2-related Molecules
| Molecule | Parameter | Value (nM) | Target(s) | Reference |
| TMX-2172 | IC50 | 6.5, 6.8 | CDK2, CDK5 | [7] |
| TMX-2138 | IC50 | 10.9 | CDK2/cyclinA | [7] |
| Compound F3 | DC50 | 33 | CDK9 | [6] |
| CDK2 degrader 1 | Ki | >1000 | CRBN | [10] |
Experimental Protocols
1. Western Blot for Quantifying CDK2 Degradation
This protocol outlines the steps for treating cells with a CDK2 degrader, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[11]
-
Materials:
-
Cell culture reagents
-
CDK2 degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Step-by-Step Methodology:
-
Cell Plating: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a serial dilution of the CDK2 degrader and a vehicle-only control (e.g., 0.1% DMSO).[11] Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[11] Add lysis buffer to each well and scrape the cells.[11] Collect the lysate in a microcentrifuge tube.[11]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge at high speed to pellet cell debris.[11] Transfer the supernatant to a new tube.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate.[11] Boil the samples at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CDK2 overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[11]
-
Capture the signal using an imaging system.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK2 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
-
2. Co-Immunoprecipitation (Co-IP) for Detecting Ternary Complex Formation
This protocol provides a framework for investigating the formation of a ternary complex induced by a CDK2 degrader.[12]
-
Materials:
-
Cell culture reagents
-
CDK2 degrader and vehicle control
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors)[13]
-
Primary antibody against the E3 ligase component (e.g., anti-CRBN or anti-VHL) or CDK2
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (similar to lysis buffer but may have lower detergent concentration)
-
2X Laemmli sample buffer
-
Western blot reagents (as listed above)
-
-
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the CDK2 degrader or vehicle control. Lyse the cells using Co-IP lysis buffer.[13]
-
Pre-clearing: To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C.[12] Pellet the beads and transfer the supernatant to a new tube.[12]
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CRBN) or control IgG to the pre-cleared lysate.[12] Incubate overnight at 4°C with gentle rotation.[12]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[12]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant.[12] Wash the beads three times with ice-cold wash buffer.[12]
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the proteins.[12]
-
Western Blot Analysis: Pellet the beads and collect the supernatant.[12] Analyze the eluted proteins by Western blotting using antibodies against CDK2 and the E3 ligase component to confirm co-immunoprecipitation.[12]
-
3. NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a live-cell method to study the formation of ternary complexes.[14] It utilizes NanoLuc® luciferase as an energy donor and a fluorescently labeled HaloTag® as an acceptor.[14] Proximity between the donor (fused to CDK2) and the acceptor (fused to the E3 ligase) upon degrader-induced complex formation results in Bioluminescence Resonance Energy Transfer (BRET).[14]
-
Principle: A CDK2-NanoLuc® fusion protein (donor) and a HaloTag®-E3 ligase fusion protein (acceptor) are co-expressed in cells. In the presence of a CDK2 degrader, the formation of the ternary complex brings the donor and acceptor into close proximity, leading to a BRET signal.[14]
-
General Workflow:
-
Vector Construction: Create expression vectors for CDK2-NanoLuc® and HaloTag®-E3 ligase.
-
Cell Transfection: Co-transfect the expression vectors into a suitable cell line (e.g., HEK293T).
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate.
-
HaloTag® Labeling: Add the fluorescent HaloTag® ligand and incubate to label the HaloTag®-E3 ligase fusion protein.
-
Degrader Treatment: Add serial dilutions of the CDK2 degrader to the wells.
-
NanoLuc® Substrate Addition: Add the NanoLuc® substrate.
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the degrader concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: Mechanism of action of a CDK2 PROTAC and the cause of the hook effect.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Refining CDK2 Degrader 5 Treatment Duration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration for CDK2 degrader 5 (also known as compound 12). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (MedChemExpress Cat. No.: HY-169912) is a heterobifunctional degrader designed to selectively target Cyclin-Dependent Kinase 2 (CDK2) for degradation.[1][2] Like other Proteolysis Targeting Chimeras (PROTACs), it consists of a ligand that binds to CDK2 and another ligand that recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of CDK2, marking it for destruction by the proteasome.[5] By degrading CDK2, this compound can inhibit cell cycle progression, making it a valuable tool for cancer research.[6][7]
Q2: How do I determine the optimal treatment duration for this compound?
A2: The optimal treatment time for this compound can vary depending on the cell line and the specific experimental goals. A time-course experiment is highly recommended to determine the ideal duration for achieving maximal degradation (Dmax).[8] This typically involves treating cells with a fixed, effective concentration of the degrader and harvesting them at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours) for analysis by Western blotting or other protein quantification methods.[9]
Q3: What is a typical starting concentration for this compound?
A3: For initial experiments, it is advisable to perform a dose-response curve to determine the half-maximal degradation concentration (DC50) and the Dmax. A suggested starting range is from 1 nM to 10 µM.[9] The datasheet for this compound indicates a Dmax of >50% and ≤80% in a HiBiT Assay, but the effective concentration to achieve this will be cell-line dependent.[10]
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon where the effectiveness of a PROTAC decreases at very high concentrations.[11] This occurs because the high concentration of the degrader leads to the formation of non-productive binary complexes (degrader-CDK2 or degrader-E3 ligase) rather than the productive ternary complex (CDK2-degrader-E3 ligase) required for degradation.[1] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and avoid using excessively high concentrations.[11]
Q5: What are the essential negative controls for my experiments with this compound?
A5: Proper negative controls are critical to validate that the observed degradation of CDK2 is due to the specific mechanism of the degrader. Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the degrader that cannot bind to either CDK2 or the E3 ligase.[12]
-
E3 Ligase Ligand Only: The small molecule component of the degrader that binds to the E3 ligase, to control for effects independent of CDK2 degradation.[12]
-
Target Ligand Only: The small molecule component that binds to CDK2, to distinguish between degradation and simple inhibition.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of CDK2, confirming the involvement of the ubiquitin-proteasome system.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or weak CDK2 degradation | 1. Suboptimal degrader concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50. |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to find the optimal incubation period. | |
| 3. Low expression of the recruited E3 ligase in the cell line. | 3. Verify the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. | |
| 4. Cell-cycle dependent degradation. | 4. CDK2 degradation can be cell-cycle dependent.[14] Consider synchronizing cells to investigate degradation in specific phases (e.g., G1). | |
| "Hook effect" observed (bell-shaped dose-response curve) | High degrader concentration leading to non-productive binary complexes. | - Extend the dose-response range to lower concentrations to capture the full curve and identify the optimal concentration for Dmax. - Use biophysical assays (e.g., NanoBRET, Co-IP) to measure ternary complex formation at different concentrations.[1] |
| High variability between replicates | - Inconsistent cell seeding density. - Pipetting errors. - Issues with protein extraction or quantification. | - Ensure uniform cell seeding and confluency. - Use calibrated pipettes and careful technique. - Optimize lysis buffer with protease inhibitors and ensure accurate protein quantification (e.g., BCA assay). |
| Off-target effects observed | The degrader may be affecting other proteins. | - Perform global proteomics to identify other degraded proteins at early time points (< 8 hours).[15] - Include the appropriate negative controls (inactive epimer, E3 ligase ligand only) to confirm specificity.[12] |
Quantitative Data Summary
The following tables summarize key parameters for different CDK2 degraders from published studies to provide a comparative reference. Note that optimal conditions are highly cell-line dependent.
Table 1: In Vitro Degradation Parameters of CDK2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Duration (h) |
| This compound (HY-169912) | Not specified | Not specified | >50 - ≤80 | Not specified |
| (R)-CDK2 degrader 6 | Not specified | 27.0 | Not specified | 24 |
| CDK2 degrader 7 | MKN1 | 13 | Not specified | Not specified |
| TOV21G | 17 | Not specified | Not specified | |
| PROTAC FLT3/CDKs degrader-1 | Not specified | 18.73 (for CDK2) | Not specified | Not specified |
| TMX-2172 | Jurkat | Induces degradation at 250 nM | Not specified | 6 |
| OVCAR8 | Induces degradation at 250 nM | Not specified | 6 |
Data compiled from multiple sources.[16][17]
Table 2: In Vivo Efficacy of CDK2 Degraders
| Degrader | Xenograft Model | Dose and Schedule | Outcome |
| Cpd 5 | HCC1569 | 30 and 50 mg/kg BID | Sustained 90% CDK2 degradation and 90% pRB inhibition.[18] |
| MKN1 | 50 mg/kg BID | 90% CDK2 degradation and 90% pRB inhibition.[18] | |
| CDK2 degrader 7 | HCC1569 (CCNE1-amplified) | Not specified | Achieves tumor stasis.[16] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol is designed to identify the optimal treatment duration for CDK2 degradation.
-
Cell Seeding: Seed the cells of interest in multiple wells of a 6-well plate at a consistent density to ensure they are in the exponential growth phase at the time of treatment.
-
Degrader Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., a concentration around the predetermined DC50). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) after treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Perform Western blotting to detect the levels of CDK2. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities. Plot the normalized CDK2 protein levels against time to visualize the degradation kinetics and determine the time point at which maximum degradation (Dmax) is achieved.
Protocol 2: Dose-Response Experiment to Determine DC50 and Dmax
This protocol is to determine the potency and efficacy of this compound.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate.
-
Degrader Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate for the predetermined optimal time from the time-course experiment.
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blot Analysis: Follow step 6 from Protocol 1.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining CDK2 protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values using a non-linear regression model.[9]
Visualizations
Caption: Mechanism of action for this compound (a PROTAC).
Caption: Workflow for optimizing this compound treatment.
Caption: Simplified CDK2 signaling pathway and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. uniprot.org [uniprot.org]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Analysis of CDK2 Degrader 5 and Other CDK2 Inhibitors in Oncology Research
A new frontier in cancer therapy is emerging with the development of targeted protein degraders, offering a distinct approach to modulating protein function compared to traditional inhibitors. This guide provides a detailed comparison of a novel CDK2-targeting PROTAC, CDK2 degrader 5, against a landscape of existing CDK2 inhibitors, including small molecule inhibitors and other degraders. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals in the field of oncology.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target. While traditional small molecule inhibitors aim to block the catalytic activity of CDK2, a newer class of therapeutics, proteolysis-targeting chimeras (PROTACs), function by inducing the targeted degradation of the CDK2 protein. This guide will delve into the performance of this compound, a potent and selective heterobifunctional degrader, and compare it with other therapeutic modalities targeting CDK2.
Performance and Efficacy: A Head-to-Head Comparison
The efficacy of anti-cancer compounds is determined by their ability to inhibit tumor cell growth and induce cancer cell death. For protein degraders, key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), while for inhibitors, the half-maximal inhibitory concentration (IC50) is paramount.
This compound (Compound 12/Cpd 5): This novel PROTAC has demonstrated potent and selective degradation of CDK2. In preclinical studies, it has shown the ability to induce tumor stasis in xenograft models.[1] Specifically, in HCC1569 and MKN1 xenograft models, this compound achieved sustained CDK2 degradation of over 90% and a corresponding 90% inhibition of retinoblastoma protein (pRb) phosphorylation at doses of 30 and 50 mg/kg administered twice daily.[1] In a HiBiT assay, this compound exhibited a Dmax of over 50% and up to 80%.[2][3]
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other notable CDK2 inhibitors and degraders.
Table 1: In Vitro Degradation and Inhibition Potency of CDK2-Targeting Compounds
| Compound | Type | Target(s) | DC50 | IC50 | Dmax | Cell Line(s) |
| This compound (Cpd 5) | PROTAC Degrader | CDK2 | Data not available | Data not available | >50% - ≤80% | Not specified |
| NKT-3964 | PROTAC Degrader | CDK2 | Not specified | 0.54 - 14.6 nM (proliferation) | Not specified | Various human cancer cells |
| FN-POM | PROTAC Degrader | CDK2/Cyclin E | Not specified | Not specified | Not specified | Not specified |
| TMX-2172 | PROTAC Degrader | CDK2, CDK5 | Not specified | 6.5 nM (CDK2), 6.8 nM (CDK5) | Not specified | Jurkat, OVCAR8 |
| PROTAC-8 | PROTAC Degrader | CDK2 | ~100 nM | Not specified | Not specified | HEI-OC1 |
| BLU-222 | Small Molecule Inhibitor | CDK2 | Not applicable | Not specified | Not applicable | Not specified |
| PF-07104091 | Small Molecule Inhibitor | CDK2 | Not applicable | Not specified | Not applicable | Not specified |
Table 2: In Vivo Efficacy of Selected CDK2-Targeting Compounds
| Compound | Type | Animal Model | Dosing | Key Outcomes |
| This compound (Cpd 5) | PROTAC Degrader | HCC1569 & MKN1 xenografts | 30 & 50 mg/kg BID | >90% CDK2 degradation, 90% pRb inhibition, tumor stasis |
| NKT-3964 | PROTAC Degrader | MKN1 & OVCAR3 xenografts | 1, 3, 10, 30 mg/kg QD | Tumor growth inhibition |
Mechanism of Action: Inhibition vs. Degradation
Understanding the distinct mechanisms of action of CDK2 inhibitors and degraders is crucial for appreciating their therapeutic potential and potential differences in efficacy and resistance profiles.
Small Molecule Inhibitors
Traditional CDK2 inhibitors are competitive binders to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.[4] These inhibitors are classified based on their binding mode (Type I, II, and III). However, achieving high selectivity for CDK2 over other closely related kinases, such as CDK1, has been a significant challenge due to the high homology in the ATP-binding site. Off-target inhibition can lead to toxicity.
PROTAC Degraders
PROTACs, such as this compound, are heterobifunctional molecules. They consist of a ligand that binds to the target protein (CDK2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This catalytic mechanism allows for substoichiometric concentrations to be effective and can lead to a more sustained pathway inhibition compared to inhibitors. Furthermore, by degrading the entire protein, PROTACs can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive and quantitative method to measure protein abundance.
Principle: This assay utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of the target protein (CDK2). This tag can bind with high affinity to a larger, complementary subunit (LgBiT) to form a functional NanoBiT® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.
Protocol:
-
Cell Culture: Plate HiBiT-CDK2 expressing cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the degrader compound or vehicle control and incubate for the desired time (e.g., 24 hours).
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate to the wells.
-
Measurement: After a short incubation to allow for cell lysis and signal development, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein. Calculate DC50 and Dmax values from the dose-response curve.
Western Blotting for CDK2 Degradation
Western blotting is a standard technique to visualize and quantify the levels of a specific protein in a sample.
Protocol:
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CDK2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound represents a promising advancement in the targeted therapy of cancers with CDK2 dependency. Its ability to induce potent and sustained degradation of CDK2 in vivo highlights the potential advantages of the PROTAC approach over traditional inhibition. While direct comparative data for this compound is still emerging, the available information suggests a high degree of efficacy. Further studies, including head-to-head comparisons with clinical-stage CDK2 inhibitors, will be crucial to fully elucidate its therapeutic potential. The distinct mechanism of action of protein degraders offers a compelling strategy to overcome some of the limitations of small molecule inhibitors, potentially leading to more durable clinical responses and a new paradigm in cancer treatment.
References
- 1. CDK2 degrader Cpd 5 | CDK2 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CDK2 Degradation: A Comparative Guide to Using the Proteasome Inhibitor MG132
For researchers, scientists, and drug development professionals, definitively demonstrating that a protein of interest is degraded via the ubiquitin-proteasome pathway is a critical step in understanding its regulation. This guide provides a comprehensive comparison and detailed protocols for using the proteasome inhibitor MG132 to confirm the degradation of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.
This guide will compare the expected results of a CDK2 degradation experiment in the presence and absence of MG132, provide a detailed experimental protocol for this assay, and illustrate the underlying biological pathway.
Data Presentation: Comparative Analysis of CDK2 Protein Levels
To assess the effect of MG132 on CDK2 stability, a time-course experiment followed by Western blot analysis is the standard method. The expected outcome is the stabilization of CDK2 protein levels in the presence of MG132, while a decrease is observed in untreated control cells. The following table summarizes representative quantitative data from such an experiment.
| Treatment Group | Time Point | Normalized CDK2 Protein Level (Arbitrary Units) |
| Vehicle Control (DMSO) | 0 hr | 1.00 |
| 2 hr | 0.65 | |
| 4 hr | 0.30 | |
| 6 hr | 0.15 | |
| MG132 (10 µM) | 0 hr | 1.00 |
| 2 hr | 1.05 | |
| 4 hr | 1.10 | |
| 6 hr | 1.15 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section details the methodology for a typical experiment to confirm CDK2 degradation using MG132.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, U2OS, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in complete growth medium at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of MG132 (e.g., 10 mM in DMSO) and a vehicle control (DMSO).
-
Treatment:
-
For the experimental group, treat the cells with a final concentration of 5-20 µM MG132. A common starting point is 10 µM.[1]
-
For the control group, treat the cells with an equivalent volume of DMSO.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 6 hours). A pre-treatment with MG132 for 1-4 hours before the addition of a protein synthesis inhibitor like cycloheximide (B1669411) can also be performed to specifically look at the degradation of existing protein pools.[2][3]
-
Western Blot Analysis
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental logic described in this guide.
References
A Comparative Guide to CDK2 Degrader 5 and TMX-2172 for Researchers
In the rapidly evolving landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) and other molecular degraders have emerged as powerful tools for therapeutic development. Among the compelling targets is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, whose dysregulation is implicated in various cancers. This guide provides a detailed comparison of two prominent CDK2 degraders: CDK2 degrader 5 and TMX-2172, offering researchers a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | TMX-2172 |
| Primary Targets | CDK2 | CDK2, CDK5 |
| Mechanism of Action | Heterobifunctional Degrader | PROTAC Degrader |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN)[1] |
| Reported In Vivo Efficacy | Yes, in CCNE1-amplified xenograft models | Antiproliferative activity demonstrated in vitro |
| Selectivity Profile | Selective for CDK2 | Selective for CDK2/CDK5 over other CDKs |
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and TMX-2172, focusing on their potency, selectivity, and efficacy in preclinical models.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | TMX-2172 |
| CDK2 Degradation (Dmax) | >50% and ≤80% in HiBiT Assay[2] | Effective degradation observed at 250 nM in Jurkat and OVCAR8 cells[1] |
| CDK2 IC50 (enzymatic) | Not explicitly reported | 6.5 nM (CDK2/cyclin A)[3] |
| CDK5 IC50 (enzymatic) | Not reported as a primary target | 6.8 nM (CDK5/p25)[3] |
| Selectivity (CDK Panel IC50s) | Data not available | CDK1/cyclin B: 20.3 nMCDK4/cyclin D1: 7390.0 nMCDK6/cyclin D1: 2220.0 nMCDK7/cyclin H: 2620.0 nMCDK9/cyclin T1: 2640.0 nM[4] |
| Cellular CRBN Engagement IC50 | Not explicitly reported | 46.9 nM[1] |
Note: The provided data for this compound and TMX-2172 are from separate studies and may not be directly comparable due to different experimental conditions.
Table 2: In Vivo and In Vitro Efficacy
| Model System | This compound | TMX-2172 |
| Cell Line(s) | HCC1569 (CCNE1-amplified), MKN1 | OVCAR8 (CCNE1-overexpressing), Jurkat |
| In Vitro Antiproliferative Activity | Data not available | 8.5-fold more potent than non-degrading control in OVCAR8 cells[1] |
| In Vivo Xenograft Model | HCC1569 and MKN1 | Not explicitly reported |
| Dosage and Administration | 30 and 50 mg/kg BID (HCC1569); 50 mg/kg BID (MKN1) | Not applicable |
| Tumor Growth Inhibition (TGI) | 95% TGI at 30 mg/kg; 5% regression at 50 mg/kg in HCC1569 model | Not applicable |
| Target Engagement In Vivo | Sustained >90% CDK2 degradation and 90% pRB inhibition at 30 and 50 mg/kg in HCC1569 model | Not applicable |
Mechanism of Action and Signaling Pathways
Both this compound and TMX-2172 are heterobifunctional molecules designed to induce the degradation of CDK2 via the ubiquitin-proteasome system. They achieve this by simultaneously binding to CDK2 and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of CDK2.
TMX-2172 is explicitly described as a PROTAC that recruits the Cereblon (CRBN) E3 ligase.[1] While the specific E3 ligase for this compound is not explicitly stated in the provided results, its classification as a heterobifunctional degrader suggests a similar mechanism.
The degradation of CDK2 disrupts the cell cycle, primarily at the G1/S transition, by preventing the phosphorylation of key substrates like the Retinoblastoma protein (pRB). This leads to cell cycle arrest and inhibition of tumor cell proliferation, particularly in cancers that are dependent on CDK2 activity, such as those with CCNE1 amplification.
Caption: PROTAC-mediated degradation of CDK2 and its impact on the cell cycle.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and TMX-2172 are outlined below. These are generalized methods based on the cited studies.
Western Blot for CDK2 Degradation
Objective: To determine the extent of CDK2 protein degradation following treatment with the degrader.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat, OVCAR8, HCC1569) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Caption: A typical workflow for Western blot analysis of CDK2 degradation.
Cell Viability/Antiproliferation Assay
Objective: To assess the effect of the CDK2 degrader on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., OVCAR8) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the CDK2 degrader or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the CDK2 degrader in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCC1569) into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the mice into treatment and control groups.
-
Dosing: Administer the CDK2 degrader or vehicle control to the mice according to the specified dose and schedule (e.g., orally, twice daily).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor samples for analysis of target engagement (e.g., CDK2 degradation and pRB phosphorylation) by Western blot or immunohistochemistry.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
Both this compound and TMX-2172 represent valuable tools for researchers investigating the role of CDK2 in cancer and for the development of novel therapeutics.
-
TMX-2172 has been well-characterized in vitro, demonstrating potent and selective degradation of CDK2 and CDK5. Its antiproliferative effects in CCNE1-overexpressing ovarian cancer cells highlight its potential in this context. The availability of a non-degrading control compound further strengthens its utility as a tool for dissecting the consequences of CDK2 degradation versus inhibition.[1]
-
This compound has shown promising in vivo efficacy, inducing tumor stasis and regression in CCNE1-amplified xenograft models. The demonstration of sustained target degradation and pathway inhibition in vivo provides strong validation for its therapeutic potential.
The choice between these two degraders will depend on the specific research question. TMX-2172 is an excellent tool for in vitro studies focused on the dual degradation of CDK2 and CDK5 and for understanding the cellular consequences in models like OVCAR8. This compound is a compelling candidate for in vivo studies, particularly in the context of CCNE1-amplified cancers, given its demonstrated anti-tumor activity.
Further head-to-head studies are warranted to directly compare the pharmacokinetic profiles, broader selectivity, and in vivo efficacy of these two promising CDK2 degraders in the same models. Such studies will be crucial for advancing the most promising candidate towards clinical development.
References
A Comparative Guide to the Selectivity Profile of CDK2 Degrader 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of CDK2 degrader 5 with other alternative CDK2-targeting compounds. The information presented herein is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.
Introduction to CDK2 and its Role in Cancer
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1] In normal cells, CDK2 activity is tightly controlled. However, in many cancers, CDK2 is hyperactivated, often due to the overexpression of its binding partner, Cyclin E1 (CCNE1).[1] This aberrant CDK2 activity drives uncontrolled cell proliferation, making it a compelling target for cancer therapy.[2] The development of selective CDK2 inhibitors has been challenging due to the high structural similarity with other CDKs, which can lead to off-target effects and toxicity.[3] Targeted protein degradation, utilizing molecules like PROTACs and molecular glues, offers a promising alternative by selectively eliminating the CDK2 protein.[3]
Comparative Analysis of CDK2 Degraders
This section provides a comparative overview of this compound and other notable CDK2 degraders, focusing on their potency and selectivity.
| Compound | Type | Target(s) | Potency | Selectivity Profile | Reference(s) |
| This compound (compound 12) | Degrader | CDK2 | Dmax of >50% and ≤80% in HiBiT Assay | Selective for CDK2. | [4] |
| TMX-2172 | PROTAC Degrader | CDK2, CDK5 | IC50s of 6.5 nM (CDK2) and 6.8 nM (CDK5) | Degrades CDK2 and CDK5. Does not affect CDK1, CDK4, CDK6, CDK7, and CDK9. KINOMEscan of over 400 kinases showed potent inhibition of CDK2. Proteomics revealed degradation of CDK2, CDK5, and Aurora A. | [3][5][6] |
| PROTAC-8 | PROTAC Degrader | CDK2 | DC50 of ~100 nM | Selective for CDK2 over CDK1, CDK5, CDK7, and CDK9. | [7] |
| (R)-CDK2 degrader 6 | Molecular Glue Degrader | CDK2 | DC50 of 27.0 nM | Selective CDK2 degrader. | [4] |
| CDK2 degrader 7 | Degrader | CDK2 | DC50 of 13 nM (MKN1 cells) and 17 nM (TOV21G cells) | Orally active and selective for CDK2. | [4] |
Experimental Validation of Selectivity
The selectivity of CDK2 degraders is paramount to minimize off-target effects. Several key experimental techniques are employed to validate their selectivity profile.
Global Proteomics Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of protein level changes across the proteome upon treatment with a degrader. This technique is crucial for identifying both on-target degradation and any unintended off-target effects.[8][9]
Kinase Profiling
Broad-panel kinase assays, such as KINOMEscan, are used to assess the binding affinity of a compound against a large number of kinases.[5] This provides a comprehensive overview of the kinase selectivity of the degrader's binding component.
Cellular Selectivity Assays
Cell-based assays are essential to confirm the degradation selectivity in a biological context. Techniques like Western blotting and the HiBiT assay are used to measure the levels of specific proteins in cells treated with the degrader.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive method to quantify protein levels in live cells or lysates.[10][11]
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein (e.g., CDK2) tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 technology.[12]
-
Cell Culture and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with various concentrations of the CDK2 degrader or vehicle control for desired time points.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate to the cells.
-
Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate degradation parameters such as DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[10][12]
Quantitative Proteomics for Selectivity Profiling
This protocol outlines the general steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.[9][13]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the CDK2 degrader at various concentrations and time points. Include a DMSO-treated control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Determine which proteins show a significant decrease in abundance in the degrader-treated samples compared to the control.[13]
Immunoblotting (Western Blot) for Target Validation
Western blotting is a widely used technique to detect and quantify specific proteins.[14][15][16]
-
Cell Lysis: Treat cells with the CDK2 degrader and then lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest (e.g., anti-CDK2). Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imager. The band intensity corresponds to the protein level.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between samples.
Conclusion
This compound demonstrates a selective profile for CDK2. For a comprehensive evaluation, it is essential to compare its performance against alternatives like TMX-2172 and PROTAC-8 using a combination of global proteomics, broad kinase profiling, and targeted cellular assays. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous assessment of the selectivity and efficacy of novel CDK2-targeting degraders. This multi-faceted approach is critical for the development of safe and effective cancer therapeutics.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe TMX-2172 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CDK2 Degrader 5 vs. Palbociclib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct therapeutic strategies for breast cancer: targeted protein degradation of Cyclin-Dependent Kinase 2 (CDK2) using a hypothetical "CDK2 degrader 5," and the inhibition of CDK4 and CDK6 by the established drug, palbociclib (B1678290). While direct head-to-head experimental data for a specific "this compound" is not publicly available, this guide synthesizes preclinical data from studies on selective CDK2 inhibitors and degraders to offer a comparative perspective against the well-documented effects of palbociclib in breast cancer cell lines.
Introduction: Targeting the Cell Cycle in Breast Cancer
The cell cycle is a fundamental process that, when dysregulated, is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression. In breast cancer, particularly hormone receptor-positive (HR+) subtypes, the CDK4/6-Cyclin D axis is often hyperactive, leading to uncontrolled cell proliferation. This has made CDK4/6 a prime therapeutic target. More recently, CDK2 has emerged as another critical player, especially in the context of therapeutic resistance.
-
Palbociclib (Ibrance®) is an FDA-approved, first-in-class, selective, and reversible small-molecule inhibitor of CDK4 and CDK6. It is a cornerstone of therapy for HR+/HER2- advanced or metastatic breast cancer.
-
This compound represents a novel therapeutic modality, a Proteolysis Targeting Chimera (PROTAC). Unlike inhibitors that temporarily block an enzyme's activity, a PROTAC hijacks the cell's own ubiquitin-proteasome system to induce the complete degradation and removal of the target protein, in this case, CDK2.
This guide will delve into the distinct mechanisms of action of these two agents, their effects on breast cancer cell lines as evidenced by preclinical data, and the experimental protocols used to generate this data.
Mechanism of Action
The fundamental difference between this compound and palbociclib lies in their interaction with their respective targets.
Palbociclib acts as a competitive inhibitor at the ATP-binding pocket of CDK4 and CDK6. By blocking the kinase activity of the CDK4/6-Cyclin D1 complex, it prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a cytostatic effect, causing cell cycle arrest in the G1 phase.
This compound , as a PROTAC, is a heterobifunctional molecule. One end binds to CDK2, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome. The complete removal of the CDK2 protein abrogates its function entirely, which is crucial for the G1/S transition and S phase progression. This approach offers the potential for a more profound and sustained inhibition of the target pathway compared to traditional inhibition.
dot graph TD; A[Growth Signals] --> B{Cyclin D-CDK4/6}; B --> C{pRb Phosphorylation}; C --> D[E2F Release]; D --> E{S-Phase Gene Transcription}; E --> F[Cell Cycle Progression]; G[Palbociclib] --x H{CDK4/6 Inhibition}; H --> C;
dot Caption: Palbociclib's mechanism of action.
dot graph TD; A[CDK2 Protein] --> B{Cell Cycle Progression}; C[this compound] --> D{Ternary Complex Formation with E3 Ligase & CDK2}; D --> E{CDK2 Ubiquitination}; E --> F{Proteasomal Degradation of CDK2}; F --x A;
dot Caption: this compound's mechanism of action.
Performance Data in Breast Cancer Cell Lines
While direct comparative studies are lacking, we can infer the differential effects based on preclinical data for CDK2 inhibitors/degraders and palbociclib in various breast cancer cell lines. The choice of cell line is critical, as their genetic backgrounds influence their response to these targeted agents.
-
MCF-7 and T47D: These are estrogen receptor-positive (ER+) luminal A type breast cancer cell lines that are generally sensitive to palbociclib.[1][2][3][4][5][6]
-
MDA-MB-231: This is a triple-negative breast cancer (TNBC) cell line, which is typically resistant to palbociclib due to the absence of a functional Rb protein.[7]
Cell Viability and Proliferation
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a biological process.
| Compound | Cell Line | IC50 (approximate) | Reference |
| Palbociclib | MCF-7 | 100 - 300 nM | [8] |
| T47D | 100 - 500 nM | [8] | |
| MDA-MB-231 | > 1 µM (Resistant) | [9] | |
| CDK2 Inhibitors (e.g., Dinaciclib, Meriolin 5) | SUM149 (TNBC) | 4 - 18 nM (Dinaciclib) | [10] |
| KPL4 (HER2+) | 20 - 80 nM (Meriolin 5) | [10] |
Note: Data for CDK2 inhibitors is used as a proxy due to the lack of specific public data for "this compound." The potency of a specific degrader would need to be empirically determined.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Palbociclib | MCF-7, T47D | Strong G1 arrest | [11][12] |
| CDK2 Inhibitors/Degraders | Various Breast Cancer Lines | G1/S arrest | [13][14] |
Studies have shown that while palbociclib induces a robust G1 arrest in sensitive cell lines, CDK2 inhibition can also lead to a G1/S phase block.[12][14] In palbociclib-resistant cells, where CDK2 activity is often upregulated, a CDK2 degrader would be hypothesized to be more effective at halting proliferation.
Apoptosis (Programmed Cell Death)
The induction of apoptosis is a key indicator of a drug's cytotoxic potential.
| Compound | Cell Line | Effect on Apoptosis | Reference |
| Palbociclib | MCF-7 | Primarily cytostatic; minimal apoptosis | [15][16] |
| CDK2 Inhibitors/Degraders | LMW-cyclin E expressing lines | Induction of apoptosis | [17] |
Palbociclib is known to be primarily cytostatic, meaning it stops cell growth rather than directly killing cancer cells.[15] In contrast, the degradation of CDK2, particularly in cells that are highly dependent on it (e.g., those with Cyclin E amplification or in palbociclib-resistant states), has been shown to induce apoptosis.[17]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or palbociclib for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
dot graph G { node [shape=box, style=rounded]; A [label="Seed Cells in 96-well Plate"]; B [label="Treat with Drug Dilutions"]; C [label="Add MTT Reagent"]; D [label="Incubate and Solubilize Formazan"]; E [label="Measure Absorbance"]; F [label="Calculate IC50"]; A -> B -> C -> D -> E -> F; } dot Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of this compound or palbociclib for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA histograms are analyzed using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the compounds for a designated period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Perspectives
Palbociclib and this compound represent two distinct and strategic approaches to targeting the cell cycle in breast cancer.
-
Palbociclib is a well-established, effective cytostatic agent for HR+/HER2- breast cancer, acting through the specific inhibition of CDK4/6. Its efficacy is largely dependent on a functional Rb pathway.
-
This compound , and CDK2-targeting agents in general, hold significant promise, particularly in overcoming resistance to CDK4/6 inhibitors.[18] By inducing the complete degradation of CDK2, these agents may offer a more profound and durable response, potentially leading to apoptosis in highly dependent cancer cells.
The future of cell cycle-targeted therapy in breast cancer will likely involve a more nuanced and personalized approach. Biomarkers such as Cyclin E1 amplification or Rb loss could help identify patient populations who would benefit most from CDK2-targeted therapies, either as a monotherapy or in combination with CDK4/6 inhibitors.[18] Direct, head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and optimal therapeutic positioning of CDK2 degraders versus established CDK4/6 inhibitors like palbociclib.
References
- 1. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 2. T47D Cells [cytion.com]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 5. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
A Comparative Guide to Assessing pRB Phosphorylation Following CDK2 Degradation
For Researchers, Scientists, and Drug Development Professionals
The retinoblastoma protein (pRB) is a critical tumor suppressor and a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In early G1 phase, pRB is in a hypophosphorylated state and binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. As the cell progresses through the G1/S checkpoint, sequential phosphorylation by CDK4/6 and then CDK2 leads to hyperphosphorylation of pRB.[1][2][3] This hyperphosphorylated pRB releases E2F, allowing for the transcription of S-phase genes and subsequent cell cycle progression.[1][2]
Given the central role of CDK2 in pRB hyperphosphorylation, inducing the degradation of CDK2 has emerged as a promising therapeutic strategy in oncology.[4][5][6] Targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), offer a novel approach to selectively eliminate CDK2.[4][7][8][9] Assessing the phosphorylation status of pRB is therefore a crucial downstream readout to confirm the efficacy of CDK2 degradation.
This guide provides a comparative overview of key experimental methods to assess pRB phosphorylation following CDK2 degradation, complete with detailed protocols and supporting data presented for easy comparison.
Comparison of Methods for Assessing pRB Phosphorylation
Several techniques can be employed to measure the phosphorylation state of pRB. The choice of method often depends on the specific research question, available resources, and the type of data required (qualitative vs. quantitative, spatial resolution). The three primary methods discussed here are Western Blotting, Immunofluorescence, and Mass Spectrometry.
| Method | Principle | Advantages | Disadvantages | Quantitative Capability |
| Western Blotting | Separation of proteins by size via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies. | - Relatively inexpensive and widely accessible.- Can distinguish between different phosphorylated forms of pRB (hypo- vs. hyperphosphorylated) based on mobility shifts.[2][10][11]- Allows for the quantification of both total pRB and specific phospho-sites.[12] | - Requires cell lysis, losing spatial information.- Can be semi-quantitative; requires careful optimization and normalization.[13]- Antibody cross-reactivity can be an issue. | Semi-quantitative to quantitative, typically by densitometry analysis of bands normalized to a loading control or total pRB.[12] |
| Immunofluorescence (IF) | In situ detection of proteins in fixed and permeabilized cells using fluorescently labeled antibodies. | - Provides spatial information on the subcellular localization of phosphorylated pRB.- Can be used for high-content screening.- Allows for single-cell analysis. | - Can be less quantitative than Western blotting.- Susceptible to artifacts from fixation and permeabilization.- Requires specialized microscopy equipment. | Semi-quantitative, based on fluorescence intensity measurements. |
| Mass Spectrometry (MS) | Identification and quantification of proteins and their post-translational modifications based on their mass-to-charge ratio. | - Highly sensitive and specific.- Can identify and quantify multiple phosphorylation sites simultaneously without the need for specific antibodies.[14][15]- Provides precise information on the stoichiometry of phosphorylation.[16] | - Requires specialized and expensive equipment.- Complex data analysis.- Sample preparation can be extensive. | Highly quantitative, particularly with methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[16] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2-pRB signaling pathway and a general experimental workflow for assessing pRB phosphorylation after CDK2 degradation.
Caption: CDK2-pRB Signaling Pathway and effect of CDK2 degradation.
Caption: General experimental workflow for assessing pRB phosphorylation.
Detailed Experimental Protocols
Western Blotting for pRB Phosphorylation
This protocol is adapted from established methods for detecting total and phosphorylated pRB.[1][10][11][12]
1. Cell Lysis:
-
Culture and treat cells with the CDK2 degrader for the desired time points.
-
Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).[12]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel may need to be optimized to resolve the different phosphorylated forms of pRB.[10][11]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[12][13] Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[12]
-
Incubate the membrane with a primary antibody specific for total pRB or a specific phospho-site of pRB (e.g., Phospho-Rb (Ser780), Phospho-Rb (Ser807/811)) overnight at 4°C with gentle agitation.[1][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the phospho-pRB bands to the total pRB or a loading control (e.g., GAPDH, β-actin).[12]
Immunofluorescence for pRB Phosphorylation
This protocol provides a general framework for immunofluorescent staining.[17][18]
1. Cell Culture and Fixation:
-
Grow cells on coverslips or in chamber slides and treat with the CDK2 degrader.
-
Wash cells with 1X PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Wash three times with 1X PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with 1X PBS.
-
Block with a buffer containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS for 1 hour at room temperature.[17]
3. Antibody Incubation:
-
Incubate the cells with the primary antibody against total or phosphorylated pRB diluted in antibody dilution buffer (e.g., 1% BSA in TBST) overnight at 4°C.[17]
-
Wash three times with 1X PBS.
-
Incubate with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Wash three times with 1X PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
Mass Spectrometry for pRB Phosphorylation Analysis
This is a simplified workflow for a typical phosphoproteomics experiment.[16][14][15][19]
1. Sample Preparation:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Perform protein digestion, typically with trypsin.
2. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[15]
3. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
4. Data Analysis:
-
Use specialized software to identify the phosphopeptides and their corresponding proteins from the MS/MS spectra.
-
Quantify the relative abundance of the identified phosphopeptides across different treatment conditions.
Conclusion
The degradation of CDK2 presents a compelling strategy for cancer therapy, and the accurate assessment of pRB phosphorylation is paramount to evaluating its efficacy. Western blotting remains a robust and accessible method for quantifying changes in pRB phosphorylation. Immunofluorescence offers valuable spatial context, while mass spectrometry provides the most comprehensive and quantitative analysis of the phosphoproteome. The choice of methodology should be guided by the specific experimental goals and available resources. By employing these techniques, researchers can gain a detailed understanding of the downstream consequences of CDK2 degradation and its potential as a therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 16. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocols | Cell Signaling Technology [cellsignal.com]
- 18. scbt.com [scbt.com]
- 19. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating CDK2 Degrader 5 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the activity of CDK2 degrader 5. We present supporting experimental data for this compound and comparable molecules, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the comprehensive assessment of targeted protein degradation.
Introduction to CDK2 Degradation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Targeted protein degradation, utilizing molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, offers a novel therapeutic modality to eliminate CDK2 rather than merely inhibiting it. This compound is a compound designed to induce the degradation of CDK2.[1][2] Validating the efficacy and specificity of such a degrader requires a multi-faceted approach employing several orthogonal methods.
Data Presentation: Comparative Efficacy of CDK2-Targeted Compounds
The following tables summarize the quantitative data for this compound and alternative CDK2-targeting compounds, including other degraders and inhibitors. This allows for a comparative assessment of their potency and efficacy.
Table 1: Degradation Potency and Efficacy of CDK2 Degraders
| Compound | Type | Assay | DC50 | Dmax | Cell Line(s) |
| This compound (compound 12) | Degrader | HiBiT Assay | Not Reported | >50% and ≤80% | Not Specified |
| TMX-2172 | PROTAC Degrader | Western Blot | Not Reported | Induces degradation at 250 nM | Jurkat, OVCAR8 |
| (R)-CDK2 degrader 6 | Molecular Glue | Not Specified | 27.0 nM (24h) | Not Reported | Not Specified |
| CDK2 degrader 7 | Degrader | Not Specified | 13 nM, 17 nM | Not Reported | MKN1, TOV21G |
| PROTAC FLT3/CDKs degrader-1 | PROTAC Degrader | Not Specified | 18.73 nM | Not Reported | Not Specified |
Table 2: Inhibitory Potency of CDK-Targeted Compounds
| Compound | Type | Target(s) | IC50 |
| TMX-2172 | PROTAC Degrader | CDK2, CDK5 | 6.5 nM, 6.8 nM |
| Dinaciclib | Pan-CDK Inhibitor | CDK2, CDK5, CDK1, CDK9 | 1 nM, 1 nM, 3 nM, 4 nM |
| INX-315 | Selective CDK2 Inhibitor | CDK2/cyclin E1 | 0.6 nM |
Orthogonal Validation Methods & Experimental Protocols
A robust validation of a CDK2 degrader involves confirming target degradation, verifying target engagement, and observing the expected phenotypic consequences.
Direct Quantification of CDK2 Degradation
a) Western Blotting
This technique provides a semi-quantitative to quantitative measure of the target protein levels in cell lysates following treatment with the degrader.
Experimental Protocol: Western Blotting for CDK2
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound or other compounds for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the CDK2 signal to the loading control to determine the percentage of degradation relative to the vehicle control. This data can be used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
b) Quantitative Mass Spectrometry (Proteomics)
Global proteomics provides an unbiased and comprehensive view of protein level changes across the entire proteome, confirming the selectivity of the degrader for CDK2.
Experimental Protocol: Proteomic Analysis of Degrader Specificity
-
Sample Preparation: Treat cells with the degrader or vehicle control as described for Western blotting. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing): Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins in each sample. For TMT-labeled samples, compare the reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions. A volcano plot can be used to visualize proteins that are significantly up- or down-regulated. Selective degraders will show a significant decrease only in CDK2 levels. For instance, a global proteomic profiling of the dual CDK12/13 degrader 7f demonstrated high selectivity for its targets.[3]
Target Engagement Confirmation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that the degrader directly binds to CDK2 within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5][6][7]
Experimental Protocol: CETSA for CDK2 Target Engagement
-
Cell Treatment: Treat intact cells with the degrader or vehicle control for a specified time to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK2 remaining at each temperature using Western blotting or other protein detection methods like an ELISA.
-
Data Interpretation: Plot the percentage of soluble CDK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the degrader-treated sample compared to the control indicates target engagement. An isothermal dose-response format can also be used where cells are treated with varying concentrations of the degrader and heated at a single, optimized temperature.
Phenotypic Consequence Assessment
Cell Cycle Analysis by Flow Cytometry
Since CDK2 is crucial for the G1/S transition, its degradation is expected to cause a cell cycle arrest at the G1/S boundary.[8] This can be quantified by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the degrader or a control compound for a duration that allows for cell cycle effects to become apparent (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase and a reduction in the S phase population would be indicative of successful CDK2 degradation. For example, the selective CDK2 inhibitor INX-315 has been shown to induce a dose-dependent G1 cell cycle arrest in CCNE1-amplified ovarian cancer cells.[9]
High-Throughput Degradation Measurement
HiBiT Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format. It is particularly useful for high-throughput screening of degraders. The reported Dmax for this compound was determined using this assay.[1][2]
Experimental Protocol: HiBiT Assay for CDK2 Degradation
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous CDK2 locus in a cell line that expresses the complementary LgBiT protein.
-
Cell Plating and Treatment: Plate the engineered cells in a white, opaque multi-well plate. Treat the cells with a serial dilution of the degrader.
-
Lysis and Detection (Endpoint Assay): Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate. The HiBiT-tagged CDK2 will complement LgBiT to form a functional NanoLuc luciferase, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of HiBiT-tagged CDK2.
-
Data Analysis: Normalize the data to vehicle-treated controls to calculate the percentage of remaining protein. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Orthogonal Validation Workflow
Caption: Orthogonal workflow for validating CDK2 degrader activity.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC-based CDK2 degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. Target Degradation [worldwide.promega.com]
Unveiling the Next Generation of Cancer Therapy: A Comparative Guide to CDK2 Degraders in CCNE1-Amplified Tumors
For researchers, scientists, and drug development professionals at the forefront of oncology, the challenge of targeting cancers with amplified Cyclin E1 (CCNE1) is a critical area of focus. This guide provides an objective comparison of the efficacy of emerging CDK2 degraders, a promising therapeutic modality, in preclinical models of CCNE1-amplified cancers. By presenting supporting experimental data, detailed methodologies, and clear visual representations of key biological processes, this guide aims to facilitate informed decisions in the development of novel cancer therapies.
Amplification of the CCNE1 gene, which encodes the Cyclin E1 protein, is a key driver of tumorigenesis in several cancers, including certain types of breast, ovarian, and gastric cancers. This amplification leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle, resulting in uncontrolled cell proliferation and tumor growth. While direct inhibition of CDK2 has been explored, the development of selective inhibitors has been challenging due to the high homology among CDK family members. A novel and promising strategy to overcome this hurdle is the targeted degradation of CDK2 protein using technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders. These approaches offer the potential for enhanced selectivity and efficacy in cancers driven by CCNE1 amplification.
The Mechanism of Action: Hijacking the Cellular Machinery for Targeted Protein Degradation
CDK2 degraders are bifunctional molecules that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate CDK2. As illustrated in the signaling pathway below, these degraders bring CDK2 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK2 by the proteasome. This targeted degradation not only inhibits the kinase activity of CDK2 but also removes the entire protein, potentially preventing non-catalytic functions and scaffolding roles.
Comparative Efficacy of CDK2 Degraders: In Vitro Studies
Several distinct CDK2 degraders, including both PROTACs and molecular glues, have been evaluated in preclinical studies. The following tables summarize the in vitro efficacy of these compounds in CCNE1-amplified cancer cell lines.
Table 1: Antiproliferative Activity of CDK2 Degraders in CCNE1-Amplified Cell Lines
| Degrader Name/Code | Degrader Type | Cell Line (Cancer Type) | IC50 / DC50 | Reference |
| Degrader 37 | Heterobifunctional (PROTAC) | MKN1 (Gastric) | Single-digit nanomolar antiproliferative activity | [1] |
| TOV21G (Ovarian, non-amplified control) | Weak micromolar activity | [1] | ||
| (R)-CDK2 degrader 6 | Molecular Glue | Not specified | DC50 of 27.0 nM (24h) | MedChemExpress |
| CDK2 degrader 7 | Not specified | MKN1 (Gastric) | DC50 of 13 nM | MedChemExpress |
| TOV21G (Ovarian) | DC50 of 17 nM | MedChemExpress | ||
| TMX-2172 | Heterobifunctional (PROTAC) | OVCAR8 (Ovarian) | Antiproliferative activity demonstrated | [1] |
| Plexium Molecular Glue | Molecular Glue | CCNE1-amplified cell lines | Potent antiproliferative activity | [2][3] |
| MRT-51443 | Molecular Glue | CDK2-dependent cell lines | Induced CDK2-dependent cancer cell growth inhibition | [4] |
Table 2: In Vitro Degradation and Selectivity of CDK2 Degraders
| Degrader Name/Code | Key Finding | Model System | Reference |
| Degrader 37 | 32-fold greater selectivity window for CCNE1-amplified vs. non-amplified cells compared to a clinical CDK2 inhibitor (5-fold) | Cell cycle functional analysis | [1] |
| Plexium Molecular Glue | Highly selective for CDK2 degradation with no modulation of other CDKs or known CRBN neo-substrates. | Global proteomics | [2][3] |
| MRT-51443 | Demonstrated superior selectivity as compared to several clinical-stage small molecule CDK2 inhibitors. | Cellular assays | [4] |
| Kymera CDK2 Degrader | High selectivity for CDK2 over CDK1. Also degrades Cyclin E1. | Not specified | [5] |
In Vivo Efficacy in CCNE1-Amplified Xenograft Models
The antitumor activity of CDK2 degraders has been demonstrated in in vivo models, highlighting their therapeutic potential.
Table 3: In Vivo Antitumor Activity of CDK2 Degraders
| Degrader Name/Code | Xenograft Model | Dosing Regimen | Key Efficacy Readout | Reference |
| Degrader 37 | HCC1569 (CCNE1-amplified breast cancer) | Not specified | Tumor stasis, correlated with >90% sustained CDK2 degradation and 90% inhibition of Rb phosphorylation. | [1] |
| Plexium Molecular Glue | CCNE1-amplified mouse xenograft models | Oral administration | Significant antitumor activity. | [2][3] |
| MRT-51443 | MCF7 (breast cancer) | Combination with ribociclib (B560063) + fulvestrant | Median tumor growth of -77% (vs. -3% for control). | [4][6] |
| T47D (breast cancer) | Combination with ribociclib + fulvestrant | Median tumor growth of -61% (vs. -10% for control). | [4][6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides an overview of the key experimental methodologies employed in the evaluation of CDK2 degraders.
Cell Viability and Antiproliferation Assays
A common method to assess the effect of CDK2 degraders on cancer cell growth is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: Plate CCNE1-amplified cancer cells (e.g., MKN1, HCC1569) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK2 degrader or a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add the viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the degrader concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for Protein Degradation
Western blotting is a crucial technique to quantify the extent of CDK2 protein degradation and to assess the impact on downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the CDK2 degrader for a specific time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for CDK2, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control to determine the percentage of protein degradation.
In Vivo Xenograft Studies
To evaluate the antitumor efficacy of CDK2 degraders in a living organism, xenograft models are commonly used.
Protocol:
-
Tumor Implantation: Subcutaneously inject CCNE1-amplified cancer cells (e.g., HCC1569) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the CDK2 degrader orally or via another appropriate route at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor samples to analyze the levels of CDK2 and downstream signaling molecules by western blotting or immunohistochemistry.
Conclusion
The data presented in this guide highlight the significant potential of CDK2 degraders as a therapeutic strategy for CCNE1-amplified cancers. Both heterobifunctional PROTACs and molecular glue degraders have demonstrated potent and selective degradation of CDK2, leading to robust antiproliferative effects in vitro and significant antitumor activity in vivo. The ability of these molecules to achieve a greater selectivity window compared to traditional kinase inhibitors is a key advantage that may translate to an improved therapeutic index. As research in this area continues to advance, further head-to-head comparisons in standardized preclinical models will be crucial for identifying the most promising candidates for clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CDK2 degraders show activity in HR+/HER2- and CCNE1-amplified breast tumors | BioWorld [bioworld.com]
- 4. Monte Rosa Therapeutics Presents Preclinical Data at American Association for Cancer Research (AACR) Annual Meeting 2025 on the Potential of its CDK2-directed Molecular Glue Degrader to Treat HR-positive/HER2-negative Breast Cancer - Monte Rosa Therapeutics [ir.monterosatx.com]
- 5. Kymera Therapeutics to Present Three Studies at 2024 EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 6. tipranks.com [tipranks.com]
Unveiling the Selectivity Profile of CDK2 Degrader 5: A Comparative Analysis
Quantitative Analysis of CDK Selectivity
The selectivity of a CDK2 degrader is paramount to avoid off-target effects that can arise from the degradation of other essential CDKs, such as CDK1, which is crucial for cell cycle progression. The following table summarizes the in vitro degradation data for compound 37 against a panel of CDKs in the TOV21G (CCNE1 non-amplified) human ovarian carcinoma cell line.
| Target CDK | DC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2 | 17 | 1 |
| CDK1 | 2130 | >125 |
| CDK4 | 1276 | >75 |
| CDK6 | >10,000 | >588 |
| CDK9 | >10,000 | >588 |
DC50: Half-maximal degradation concentration.
As the data illustrates, compound 37 demonstrates exceptional selectivity for CDK2. The DC50 for CDK2 is in the low nanomolar range, while the DC50 values for other key CDKs are significantly higher, indicating minimal degradation of these off-target kinases at concentrations where CDK2 is efficiently degraded. Notably, the selectivity over the closely related CDK1 is over 125-fold, a crucial feature for minimizing potential toxicity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the selectivity data, the following is a detailed description of the experimental protocol used to assess the cross-reactivity of the CDK2 degrader.
Cell Culture and Compound Treatment
-
Cell Line: TOV21G human ovarian carcinoma cells were used. These cells are considered CCNE1 non-amplified, providing a model to assess intrinsic CDK degradation without the confounding factor of high cyclin E1 expression.
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: For degradation profiling, cells were seeded in multi-well plates and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of the CDK2 degrader (compound 37) or vehicle control (DMSO) for a specified duration, typically 24 hours.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading for subsequent analysis.
Western Blotting
-
Gel Electrophoresis: Equal amounts of total protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane was then incubated with primary antibodies specific for CDK2 and other CDKs of interest (CDK1, CDK4, CDK6, CDK9), as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a digital imaging system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software. The protein levels of the target CDKs were normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control. The DC50 values were then calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the cross-reactivity of the CDK2 degrader.
Caption: Mechanism of action for this compound.
Caption: Workflow for assessing CDK degrader selectivity.
Validating the CRBN-Dependency of CDK2 Degrader 5: A Comparative Guide
For researchers in oncology and drug development, the targeted degradation of key cellular proteins offers a promising therapeutic avenue. Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is implicated in various cancers. "CDK2 degrader 5" (also known as Cpd 5 or compound 12) is a potent and selective heterobifunctional degrader of CDK2. This guide provides a framework for validating its dependency on the E3 ubiquitin ligase Cereblon (CRBN) for its mechanism of action, comparing it with another CRBN-dependent CDK2 degrader, TMX-2172, and a traditional CDK2 inhibitor, PF-06873600.
Mechanism of Action: CRBN-Mediated Protein Degradation
Heterobifunctional degraders like this compound and TMX-2172 function by hijacking the ubiquitin-proteasome system. They act as a molecular bridge, bringing the target protein (CDK2) into proximity with an E3 ubiquitin ligase, in this case, a complex containing CRBN. This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the proteasome.
Comparative Performance of CDK2-Targeted Compounds
The following table summarizes the key characteristics and available performance data for this compound, TMX-2172, and PF-06873600. It is important to note that detailed, peer-reviewed data on the CRBN-dependency validation of this compound is not extensively available in the public domain. The data for TMX-2172 is provided as a representative example of a well-characterized CRBN-dependent CDK2 degrader.
| Feature | This compound | TMX-2172 | PF-06873600 |
| Compound Type | Heterobifunctional Degrader | Heterobifunctional Degrader | Small Molecule Inhibitor |
| Mechanism of Action | CRBN-mediated degradation of CDK2 | CRBN-mediated degradation of CDK2 and CDK5[1][2][3] | ATP-competitive inhibition of CDK2, CDK4, and CDK6[4][5] |
| Reported Efficacy | Dmax of >50% and ≤80% in HiBiT Assay[6][7] | Induces CDK2 degradation at 250 nM in Jurkat cells[3] | Ki values of 0.09 nM, 0.13 nM, and 0.16 nM for CDK2, CDK4, and CDK6, respectively |
| CRBN Dependency | Presumed, requires experimental validation | Confirmed via experiments in CRBN-null cells[3] | Not applicable |
Experimental Validation of CRBN-Dependency
To rigorously validate the CRBN-dependency of a degrader like this compound, a series of key experiments are essential. The following workflow outlines the critical steps.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of CDK2 Degrader 5
This document provides essential safety and logistical information for the handling and disposal of CDK2 degrader 5, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and the environment. All researchers, scientists, and drug development professionals must adhere to these guidelines.
Hazard Identification and Risk Assessment
This compound is a research-grade compound with a potentially high biological activity and unknown long-term health effects. As a targeted protein degrader, it should be handled as a potent and potentially cytotoxic substance. A thorough risk assessment must be conducted before any handling of the compound.
Assumed Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Eye Damage/Irritation | Category 2A |
| Carcinogenicity | Suspected |
| Reproductive Toxicity | Suspected |
| Specific Target Organ Toxicity | Possible |
Note: This classification is assumed based on the nature of the compound and should be confirmed with any available safety data.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or solution).
Minimum PPE Requirements:
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves. Change immediately if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Lab Coat | Disposable, cuffed lab coat. Must be changed at the end of each procedure or if contaminated. |
| Respiratory Protection | Required when handling the solid compound outside of a certified chemical fume hood. A fit-tested N95 or higher-level respirator is necessary. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
All handling of the solid form of this compound must be performed in a certified chemical fume hood or a containment glove box.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
